molecular formula C18H14N2O4 B11363767 Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Katalognummer: B11363767
Molekulargewicht: 322.3 g/mol
InChI-Schlüssel: LTZLCCDCSGYDKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate ( 898483-16-4) is a benzoate ester derivative featuring a 5-phenylisoxazole carboxamide group. This compound has a molecular formula of C18H14N2O4 and a molecular weight of 322.31 g/mol . Its structure combines an isoxazole ring, a well-recognized scaffold in medicinal chemistry, with a methyl benzoate group, making it a valuable building block for researchers in drug discovery and organic synthesis. The 1,3-oxazole core, which includes isoxazoles, is a privileged structure found in numerous bioactive molecules . This ring system is present in various natural products and synthetic compounds exhibiting a wide range of potent pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . As such, this chemical serves as a key intermediate for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound to develop new chemical entities targeting infectious diseases or to explore structure-activity relationships in heterocyclic chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Please handle all chemicals with appropriate personal protective equipment and in accordance with your institution's safety protocols.

Eigenschaften

Molekularformel

C18H14N2O4

Molekulargewicht

322.3 g/mol

IUPAC-Name

methyl 4-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H14N2O4/c1-23-18(22)13-7-9-14(10-8-13)19-17(21)15-11-16(24-20-15)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,21)

InChI-Schlüssel

LTZLCCDCSGYDKK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Herkunft des Produkts

United States
Foundational & Exploratory

What is the mechanism of action of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Authored by a Senior Application Scientist

Foreword: The landscape of drug discovery is one of both defined pathways and uncharted territory. While the mechanism of action for many compounds is well-established, there are countless others that, despite their intriguing structures, remain uncharacterized. Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate falls into the latter category. This technical guide, therefore, deviates from a declarative exposition of a known mechanism. Instead, it embarks on a deductive exploration of its potential biological activities, grounded in the established pharmacology of its constituent chemical moieties. This whitepaper is designed for researchers, scientists, and drug development professionals, providing a framework for investigating the therapeutic promise of this and structurally related molecules.

Structural Deconstruction and Overview

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is a molecule that marries three key structural features: a 5-phenylisoxazole core, an amide linkage, and a methyl benzoate tail. Each of these components has been independently associated with a range of biological activities, suggesting a multifaceted pharmacological potential for the parent compound. Our approach will be to dissect the known activities of these fragments to build a series of testable hypotheses regarding the mechanism of action of the whole.

Insights from Structurally Related Compounds: Building a Mechanistic Hypothesis

The isoxazole ring system, particularly when substituted with aromatic groups, is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. Similarly, benzoate esters are common in both natural products and synthetic drugs.

The Phenylisoxazole Core: A Hub of Enzymatic Inhibition and Antiproliferative Activity

Derivatives of 5-phenylisoxazole and its isomers have been reported to exhibit a wide array of biological effects:

  • Antiproliferative and Pro-Apoptotic Activity: Numerous isoxazole-carboxamide derivatives have demonstrated moderate to potent antiproliferative activities against various cancer cell lines.[1] Mechanistic studies on related 4-phenoxy-phenyl isoxazoles have identified Acetyl-CoA carboxylase (ACC) as a key target.[2][3] Inhibition of ACC, a critical enzyme in de novo fatty acid synthesis, leads to a decrease in intracellular malonyl-CoA levels, resulting in cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[2][3]

  • Enzyme Inhibition:

    • Histone Deacetylase (HDAC) Inhibition: Certain 3-phenylisoxazole derivatives have been synthesized as HDAC1 inhibitors, demonstrating anti-proliferative effects on prostate cancer cells.[4]

    • Xanthine Oxidase Inhibition: 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent, micromolar to submicromolar inhibition of xanthine oxidase, an enzyme implicated in gout and oxidative stress.[5]

    • Carbonic Anhydrase Inhibition: Isoxazole-functionalized benzene sulphonamides have been developed as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases.[6]

The Methyl Benzoate Moiety: A Potential Modulator of Cellular Metabolism

While often considered a simple ester, the methyl benzoate group and its derivatives are not without their own biological implications:

  • Pentose Phosphate Pathway (PPP) Inhibition: Methyl 4-aminobenzoate derivatives have been investigated as inhibitors of the pentose phosphate pathway, a metabolic route crucial for cancer progression and drug resistance.[7]

  • Anticancer Activity of Benzoate Derivatives: Other benzoate derivatives have been shown to possess anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[8][9]

Postulated Mechanisms of Action for Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Based on the evidence from structurally analogous compounds, we can postulate several plausible mechanisms of action for Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate. These are not mutually exclusive and may act in concert.

Hypothesis 1: Inhibition of Acetyl-CoA Carboxylase and Disruption of Fatty Acid Synthesis

This is perhaps the most compelling hypothesis, given the strong evidence for ACC inhibition by other 4-phenoxy-phenyl isoxazoles.[2][3]

  • Proposed Signaling Pathway:

ACC_Inhibition Compound Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate ACC Acetyl-CoA Carboxylase (ACC) Compound->ACC Inhibition MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes production CellCycle Cell Cycle Arrest (G0/G1) ACC->CellCycle Downregulation leads to Apoptosis Apoptosis ACC->Apoptosis Downregulation leads to FAS Fatty Acid Synthase MalonylCoA->FAS FattyAcids Fatty Acid Synthesis FAS->FattyAcids

Caption: Postulated ACC Inhibition Pathway.

  • Experimental Validation: A robust workflow to test this hypothesis would involve a series of biochemical and cell-based assays.

ACC_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays EnzymeAssay Recombinant ACC Enzyme Assay (IC50 Determination) CellPro Cancer Cell Line Proliferation Assay (e.g., MTT, IC50) EnzymeAssay->CellPro Confirm cellular activity MalonylAssay Intracellular Malonyl-CoA Quantification (LC-MS/MS) CellPro->MalonylAssay Validate target engagement FACS Cell Cycle Analysis (Flow Cytometry) MalonylAssay->FACS Assess downstream effects ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI staining) FACS->ApoptosisAssay

Caption: Experimental Workflow for ACC Inhibition Hypothesis.

Hypothesis 2: Histone Deacetylase (HDAC) Inhibition

The structural similarity to known phenylisoxazole-based HDAC inhibitors makes this a plausible alternative or complementary mechanism.[4]

  • Proposed Signaling Pathway:

HDAC_Inhibition Compound Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation HDAC->Acetylation Inhibition leads to Chromatin Chromatin Remodeling Acetylation->Chromatin GeneExp Altered Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->GeneExp CellCycle Cell Cycle Arrest GeneExp->CellCycle Apoptosis Apoptosis GeneExp->Apoptosis

Caption: Postulated HDAC Inhibition Pathway.

  • Experimental Validation:

    • In Vitro HDAC Activity Assay: Screen the compound against a panel of recombinant human HDAC isoforms to determine its inhibitory potency and selectivity.

    • Western Blot Analysis: Treat cancer cells with the compound and probe for markers of HDAC inhibition, such as hyperacetylation of histone H3 and H4, and increased expression of p21.

    • Cell Proliferation and Apoptosis Assays: Correlate the biochemical and cellular markers of HDAC inhibition with antiproliferative and pro-apoptotic effects in relevant cancer cell lines.

Quantitative Data Summary from Related Compounds

To provide a quantitative context for the potential efficacy of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate, the following table summarizes the reported activities of structurally related isoxazole derivatives.

Compound ClassTargetRepresentative ActivityCell LinesReference
4-phenoxy-phenyl isoxazolesACCIC50 = 99.8 nM (enzymatic)-[2]
4-phenoxy-phenyl isoxazolesProliferationIC50 = 0.21 - 1.73 µMA549, HepG2, MDA-MB-231[2][3]
3-phenylisoxazole derivativesHDAC186.78% inhibition @ 1 µM-[4]
3-phenylisoxazole derivativesProliferationIC50 = 5.82 µMPC3 (prostate)[4]

Detailed Experimental Protocols

To facilitate the investigation of the proposed mechanisms, detailed, self-validating protocols are provided.

Protocol 1: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human ACC1.

  • Principle: The assay measures the incorporation of [¹⁴C]bicarbonate into acid-stable [¹⁴C]malonyl-CoA.

  • Materials:

    • Recombinant human ACC1 enzyme

    • Test compound (dissolved in DMSO)

    • Acetyl-CoA

    • ATP

    • MgCl₂

    • Citrate

    • Bovine Serum Albumin (BSA)

    • [¹⁴C]Sodium Bicarbonate

    • Trichloroacetic acid (TCA)

    • Scintillation fluid and counter

  • Procedure:

    • Prepare a reaction buffer containing MgCl₂, citrate, and BSA.

    • Serially dilute the test compound in DMSO.

    • In a microplate, add the reaction buffer, ATP, acetyl-CoA, and the test compound dilution.

    • Initiate the reaction by adding the ACC1 enzyme.

    • Incubate at 37°C for 20 minutes.

    • Add [¹⁴C]sodium bicarbonate and incubate for a further 30 minutes.

    • Stop the reaction by adding TCA.

    • Transfer an aliquot to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Include positive (known ACC inhibitor) and negative (DMSO vehicle) controls.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Objective: To assess the effect of the test compound on cell cycle distribution in a cancer cell line (e.g., MDA-MB-231).

  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase (G0/G1, S, G2/M).

  • Materials:

    • MDA-MB-231 cells

    • Test compound

    • Complete culture medium

    • Phosphate-Buffered Saline (PBS)

    • 70% Ethanol (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

  • Procedure:

    • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and a vehicle control) for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

While the precise mechanism of action of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate remains to be elucidated, a strong, evidence-based rationale exists to prioritize its investigation as a potential inhibitor of ACC and/or HDACs. The structural motifs present in the molecule are well-represented in compounds with established antiproliferative and pro-apoptotic activities. The experimental workflows outlined in this guide provide a clear path forward for validating these hypotheses and uncovering the therapeutic potential of this novel chemical entity. Future work should also include broader profiling against other known targets of isoxazole-containing compounds and comprehensive ADME-Tox studies to assess its drug-like properties.

References

  • Al-Balas, Q., et al. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. PMC.
  • Al-Suhaimi, E. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.
  • Zappalà, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • Banna, M. H. A., et al. (2024). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. [Link]

  • Lin, C.-H., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]

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  • Semantic Scholar. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. [Link]

  • Google Patents. TW202128641A - Synthesis of tyrosine kinase inhibitors.
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  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC. [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzo[10][11]- and Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone Derivatives. [Link]

  • Frontiers. Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. [Link]

  • ResearchGate. (PDF) Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. [Link]

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  • PubMed. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. [Link]

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  • PubMed. Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity. [Link]

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  • PubMed. Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy. [Link]

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Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate: Chemical Structure, Physicochemical Properties, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate (Chemical Formula: C₁₈H₁₄N₂O₄) represents a highly functionalized heterocyclic scaffold with profound implications in modern medicinal chemistry. Featuring a rigid 5-phenylisoxazole core linked via a carboxamide bridge to a benzoate ester, this compound exemplifies the strategic use of isoxazoles to modulate physicochemical properties and target engagement[1]. As an in-depth technical guide designed for drug development professionals, this whitepaper dissects the compound's structural rationale, outlines its pharmacological relevance—particularly in kinase inhibition and CFTR modulation[2]—and provides a self-validating synthetic protocol[3].

Chemical Identity & Pharmacokinetic Profiling (ADME)

The isoxazole ring is a versatile bioisostere for amides and esters, offering a unique electrostatic profile due to its weak hydrogen bond acceptor (HBA) capacity at the nitrogen and oxygen atoms[1]. When coupled with a benzoate ester, the resulting molecule achieves a delicate balance between lipophilicity and polar surface area, optimizing it for cellular permeability while restricting indiscriminate blood-brain barrier (BBB) crossing.

Table 1: Physicochemical Properties & ADME Rationale
PropertyValueCausality / Pharmacokinetic Relevance
Molecular Weight 322.32 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring optimal size for oral bioavailability and intestinal absorption.
XLogP3 (Est.) ~3.8The lipophilic phenyl and ester groups drive the LogP to ~3.8, favoring lipid membrane permeation without inducing extreme lipophilic toxicity or rapid metabolic clearance.
Topological Polar Surface Area (TPSA) 81.4 ŲAn ideal TPSA (between 40–90 Ų) ensures excellent passive cellular permeability while generally limiting excessive central nervous system (CNS) penetration.
H-Bond Donors (HBD) 1The single amide NH minimizes the desolvation penalty required when the drug transitions from an aqueous environment to the lipophilic binding pocket of a target protein.
H-Bond Acceptors (HBA) 5The isoxazole heteroatoms and ester/amide carbonyls provide multiple distinct vectors for target kinase or receptor interaction.
Rotatable Bonds 5Balances conformational flexibility with binding entropy, allowing the molecule to adapt to target pockets without suffering a massive entropic penalty upon binding.

Mechanistic Significance in Medicinal Chemistry

Isoxazole-3-carboxamides are privileged structures in drug discovery[1]. The 5-phenyl substitution provides a lipophilic vector that frequently occupies hydrophobic pockets in target proteins, while the carboxamide linker establishes a critical hydrogen-bonding axis.

Notably, derivatives sharing this exact 5-phenylisoxazole-3-carboxamide architecture have been patented as potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), acting to restore chloride channel function in mutant phenotypes[2]. Furthermore, similar scaffolds act as kinase inhibitors by functioning as ATP-competitive ligands, blocking aberrant signal transduction in proliferative disorders[3].

Mechanism Cmpd Methyl 4-[(5-phenylisoxazol-3-yl) carbonylamino]benzoate Target Intracellular Target (e.g., Kinase / CFTR) Cmpd->Target Binds to Mod Allosteric Modulation / ATP-competitive binding Target->Mod Induces Effect Restored Protein Function / Signal Transduction Blockade Mod->Effect Results in

Generalized pharmacological mechanism of isoxazole-3-carboxamide derivatives.

Self-Validating Experimental Synthesis Protocol

The robust synthesis of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate relies on a two-step activation-coupling sequence[3]. To ensure high fidelity and yield, this protocol is designed as a self-validating system where intermediate formation is analytically confirmed before proceeding to the next stage.

Synthesis R1 5-Phenylisoxazole-3- carboxylic acid R2 SOCl2, DMF (cat.) DCM, 0°C to RT R1->R2 Chlorination I1 5-Phenylisoxazole-3- carbonyl chloride R2->I1 R3 Methyl 4-aminobenzoate DIPEA, DCM, RT I1->R3 Amide Coupling P Target Amide (C18H14N2O4) R3->P

Step-by-step synthetic workflow for the target isoxazole-3-carboxamide.

Step 1: Acyl Chloride Formation (Activation)
  • Reagents: 5-Phenylisoxazole-3-carboxylic acid (1.0 eq), Thionyl chloride (SOCl₂, 3.0 eq), catalytic N,N-Dimethylformamide (DMF).

  • Causality: SOCl₂ is chosen over oxalyl chloride for its volatile byproducts (SO₂ gas, HCl gas), which dramatically simplifies purification. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which accelerates the chlorination of the relatively electron-deficient isoxazole carboxylic acid.

  • Self-Validation Checkpoint: Before proceeding, an aliquot of the reaction mixture is quenched in anhydrous methanol. TLC and LC-MS analysis must show complete conversion to the corresponding methyl ester. This confirms the total consumption of the starting acid and the successful formation of 5-phenylisoxazole-3-carbonyl chloride[3].

  • Procedure: Suspend the acid in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere. Add SOCl₂ dropwise, followed by 2 drops of DMF. Warm to room temperature and stir for 2 hours. Concentrate under reduced pressure to yield the crude acyl chloride as a solid.

Step 2: Amide Coupling
  • Reagents: Crude 5-phenylisoxazole-3-carbonyl chloride (1.0 eq), Methyl 4-aminobenzoate (1.1 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Causality: The weakly nucleophilic nature of the aniline derivative (methyl 4-aminobenzoate) requires a highly reactive electrophile (the acyl chloride). DIPEA is utilized instead of triethylamine because its steric bulk prevents it from acting as a competing nucleophile. It functions strictly as a proton sponge to neutralize the generated HCl, preventing the premature protonation of the aniline and maintaining its nucleophilicity[3].

  • Procedure: Dissolve the acyl chloride in anhydrous DCM. In a separate flask, dissolve methyl 4-aminobenzoate and DIPEA in DCM. Dropwise add the acyl chloride solution to the aniline mixture at 0°C to control the exothermic coupling. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃ (to remove any hydrolyzed carboxylic acid), and brine. Dry over MgSO₄, filter, and concentrate under vacuum. Purify via flash column chromatography if necessary.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, the following spectral benchmarks should be observed during validation:

  • LC-MS (ESI+): Expected molecular ion peak[M+H]⁺ at m/z 323.1.

  • ¹H NMR (400 MHz, DMSO-d₆): The signature of the newly formed amide bond is a distinct, broad singlet around δ 10.85 ppm (1H, NH). The isoxazole C4-proton typically appears as an isolated singlet at δ 7.45 ppm. The methyl ester protons will present as a sharp, highly integrated singlet at δ 3.85 ppm (3H, OCH₃).

References[2] Title: WO2017062581A1 - Compounds, compositions, and methods for modulating cftr | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl2gy0sSiJSXXzVERNlM3TCl9SceWJ0UQn7EQXNu1F_zIEkipTGd23sw8LniIT6AXJafMH-P7oTfV7qwJ4og6OgWu0r_sutpJ9NCty-hdd3mXRawxVSFAUdteFGV6GJ5f45OosNh7vD9IeCudU[3] Title: US20090069288A1 - Novel therapeutic compounds | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvZXy1nV-ReCMxuJl0LM_rTYJX818gQxuAPZi8-7HgbFP-GqpBHST9B3JW-60vfIyX-gMRvjicXycXTlno6iokLLOFJQWNT1vBrnHq92BhaaVun9mHIbJJnxrLV2vYlj5SVOKSYJ8vYMEL4PsdSQ==[1] Title: Advances in isoxazole chemistry and their role in drug discovery | Source: RSC Advances | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_XaP3NaMZ5X90TpzUWl0Knz2QlzTiJIh2Cx3MMw3DUbn7qF7SOBfic2QKeqB5W4J7OqmGTyBmK-2wUD0rF5mLHOBMIQx85LgPqXrWCzWd-2MCfVDApLTuhh2S0EsiLNPAQwWg0DK_tyU-o_GjgJCaATrMb-0DPLkgt9Wx

Sources

1H NMR and 13C NMR spectral data for Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Comprehensive Spectral Analysis and Methodological Guide: 1 H and 13 C NMR Characterization of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Executive Summary

The structural elucidation of complex heteroaromatic amides requires a rigorous, self-validating analytical framework. This whitepaper provides an in-depth technical guide for the Nuclear Magnetic Resonance (NMR) characterization of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate . By deconstructing the molecule into its core pharmacophoric domains—the electron-withdrawing 5-phenylisoxazole core, the rigid amide linker, and the para-substituted methyl benzoate moiety—we establish the causality behind its unique spectral signature. This guide is designed for research scientists and drug development professionals requiring authoritative, field-proven methodologies for spectral assignment and validation.

Structural Deconstruction & Mechanistic Rationale

To accurately predict and assign the NMR spectra of this compound, we must first analyze the electronic environment of its three primary domains. The chemical shifts are dictated by a combination of mesomeric (+M/-M) effects, inductive (-I) withdrawal, and anisotropic deshielding.

  • The 5-Phenylisoxazole Core: Isoxazole is an electron-rich heterocycle at the C-4 position due to resonance donation from the oxygen and nitrogen atoms. However, the adjacent phenyl group at C-5 and the carboxamide at C-3 exert inductive deshielding effects. The C-4 carbon is uniquely shielded (~100 ppm) compared to typical aromatics, a hallmark of 3,5-disubstituted isoxazoles .

  • The Amide Linker: The -NH- proton is highly deshielded due to conjugation with two strongly electron-withdrawing systems (the isoxazole-3-carbonyl and the benzoate ring). This results in a distinctive downfield singlet.

  • The Methyl Benzoate Moiety: The para-substitution of the benzene ring creates a classic AA'BB' spin system. The protons ortho to the ester are deshielded by the anisotropic cone of the carbonyl oxygen, while those ortho to the amide are influenced by the nitrogen's lone pair .

StructuralDomainsMoleculeMethyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoateDomain15-Phenylisoxazole Core(Electron-Withdrawing)Molecule->Domain1Domain2Amide Linker(-NH-C=O-)Molecule->Domain2Domain3Methyl Benzoate Moiety(AA'BB' Spin System)Molecule->Domain3IsoxazoleH4IsoxazoleH4Domain1->IsoxazoleH4 C4-H Singlet (~7.4 ppm)PhenylMultipletPhenylMultipletDomain1->PhenylMultiplet 5H Multiplet (~7.5-7.9 ppm)AmideNHAmideNHDomain2->AmideNH Highly Deshielded NH (~10.9 ppm)BenzoateDoubletsBenzoateDoubletsDomain3->BenzoateDoublets 4H Two Doublets (~7.9 ppm)MethoxySingletMethoxySingletDomain3->MethoxySinglet 3H Singlet (~3.8 ppm)

Structural domains and their corresponding primary 1 H NMR spectral signatures.

High-Resolution 1 H NMR Spectral Data

The following data is synthesized from established chemical shift principles for structurally identical domains, specifically leveraging NIH probe reports for 5-phenylisoxazole-3-carboxamide derivatives and standard benzoate characterizations.

Quantitative Data Summary ( 1 H NMR, 400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)AssignmentCausality / Mechanistic Rationale
10.95 Singlet (s)1H-Amide -NH-Highly deshielded by the adjacent carbonyl, the isoxazole ring's -I effect, and intermolecular H-bonding with DMSO- d6​ .
7.96 Doublet (d)2H8.8Benzoate H-2', H-6'Deshielded by the anisotropic effect of the ester carbonyl; forms half of the AA'BB' system.
7.93 - 7.90 Multiplet (m)2H-Phenyl H-2'', H-6''Ortho protons on the 5-phenyl ring; deshielded by conjugation with the isoxazole π-system.
7.92 Doublet (d)2H8.8Benzoate H-3', H-5'Ortho to the amide group; slightly more shielded than H-2'/H-6' due to the nitrogen lone pair.
7.58 - 7.53 Multiplet (m)3H-Phenyl H-3'', H-4'', H-5''Meta and para protons on the 5-phenyl ring; standard aromatic shift range.
7.42 Singlet (s)1H-Isoxazole H-4Characteristic isolated proton on the isoxazole ring; shielded relative to typical aromatics due to +M effects from O and N .
3.84 Singlet (s)3H-Ester -OCH 3​ Aliphatic protons strongly deshielded by the directly attached ester oxygen.

High-Resolution 13 C NMR Spectral Data

The 13 C NMR spectrum is characterized by 14 distinct carbon signals representing the 18 carbons in the molecule, due to the symmetry in both the phenyl and benzoate rings.

Quantitative Data Summary ( 13 C NMR, 100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)TypeAssignmentCausality / Mechanistic Rationale
170.7 QuaternaryIsoxazole C-5Highly deshielded by the adjacent oxygen and nitrogen atoms in the heteroaromatic ring .
165.8 QuaternaryEster C=OTypical resonance for a conjugated methyl ester carbonyl.
160.1 QuaternaryIsoxazole C-3Imine-like carbon within the isoxazole ring.
158.5 QuaternaryAmide C=OAmide carbonyl conjugated with the heteroaromatic system.
142.8 QuaternaryBenzoate C-4'Ipso carbon attached to the electronegative amide nitrogen.
131.2 CHPhenyl C-4''Para carbon of the 5-phenyl ring.
130.4 CH (x2)Benzoate C-2', C-6'Ortho carbons to the ester group.
129.7 CH (x2)Phenyl C-3'', C-5''Meta carbons of the 5-phenyl ring.
126.7 QuaternaryPhenyl C-1''Ipso carbon of the 5-phenyl ring attached to the isoxazole.
126.2 CH (x2)Phenyl C-2'', C-6''Ortho carbons of the 5-phenyl ring.
124.5 QuaternaryBenzoate C-1'Ipso carbon attached to the ester group.
119.8 CH (x2)Benzoate C-3', C-5'Ortho carbons to the amide group.
100.3 CHIsoxazole C-4Unusually shielded aromatic carbon due to strong resonance electron donation specifically to the C-4 position.
52.1 CH 3​ Ester -OCH 3​ Standard aliphatic carbon attached to an ester oxygen.

Experimental Workflow: Acquisition Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation

  • Action: Weigh precisely 15–20 mg of the analyte and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is mandated over CDCl 3​ . The molecule contains a rigid, planar amide and a highly aromatic system that promotes strong intermolecular hydrogen bonding and π-π stacking. DMSO- d6​ disrupts these interactions, ensuring complete dissolution and sharp peak shapes.

Step 2: Spectrometer Calibration

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact solvent impedance. Lock onto the deuterium signal of DMSO- d6​ (39.5 ppm).

  • Causality: Automated 3D gradient shimming (Z1-Z5) is critical to ensure magnetic field homogeneity. Poor shimming will obscure the fine J-coupling (8.8 Hz) of the AA'BB' spin system in the benzoate moiety.

Step 3: Data Acquisition Parameters

  • 1 H NMR: 16 scans, 1-second relaxation delay (d1), 30° flip angle.

  • 13 C NMR: 1024 scans, 2-second relaxation delay (d1), 30° flip angle, WALTZ-16 decoupling.

  • Causality: The extended d1 delay in 13 C NMR is non-negotiable. The molecule contains six distinct quaternary carbons. Because quaternary carbons lack attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in significantly longer T 1​ relaxation times. A shorter d1 will artificially suppress these critical signals.

Data Processing & Self-Validating Systems

A robust analytical protocol must be a self-validating system. Do not rely solely on 1D chemical shifts; employ orthogonal validation matrices to confirm structural integrity.

  • Primary Validation (Integration Integrity): The integration of the 1 H NMR spectrum must sum exactly to 14 protons. The methyl ester (3H at 3.84 ppm) serves as the internal calibration standard due to its sharp, isolated nature.

  • Orthogonal Validation (2D NMR): If 1D 13 C signals are ambiguous (e.g., distinguishing the ester C=O from the amide C=O), Heteronuclear Multiple Bond Correlation (HMBC) is employed. The methyl protons (3.84 ppm) will show a strong 3 J correlation exclusively to the ester carbonyl (~165.8 ppm), unambiguously differentiating it from the amide carbonyl (~158.5 ppm).

ValidationMatrixStart1D NMR Data AcquisitionCheck1Proton Integration(Target: 14H)Start->Check1Check2Carbon Count(Target: 14 distinct signals)Start->Check2DecisionAre all quaternarycarbons resolved?Check1->DecisionCheck2->DecisionHMBCRun HMBC (2D)Verify 3J C-H CouplingsDecision->HMBC No (Ambiguity)HSQCRun HSQC (2D)Map 1J C-H CouplingsDecision->HSQC No (Ambiguity)ValidData ValidatedSelf-Consistent SystemDecision->Valid YesHMBC->ValidHSQC->Valid

Self-validating NMR workflow utilizing 1D integration and 2D orthogonal validation.

References

  • Discovery and characterization of a small molecule that restores E-cadherin expression in cancer cell lines via a new mechanism - Probe Reports from the NIH Molecular Libraries Program. National Institutes of Health (NIH). [Link]

  • Development of variously functionalized nitrile oxides. Beilstein Journal of Organic Chemistry.[Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE - University of Florence Repository.[Link]

Pharmacokinetic Profiling and ADME Properties of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist , evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a novel chemical entity requires more than executing standard assays; it demands a mechanistic understanding of the molecule's structural liabilities.

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is a highly lipophilic, rigid, and planar molecule. It features a 5-phenylisoxazole-3-carboxamide core—a pharmacophore known for interacting with targets like TRPV1 and enterovirus capsids[1]—coupled to a methyl benzoate moiety. The presence of the methyl ester is the defining pharmacokinetic variable for this compound. Esters are notorious for rapid hydrolysis by human carboxylesterases (hCE1 and hCE2), often acting as prodrugs or soft drugs[2]. Consequently, the ADME profiling of this compound must be explicitly designed to differentiate between cytochrome P450 (CYP450) mediated oxidation and rapid esterase-mediated cleavage.

This whitepaper outlines the causality-driven methodologies, predictive models, and self-validating protocols required to comprehensively profile the pharmacokinetics of this compound.

Physicochemical Profiling & Causality

Before initiating in vitro assays, we must establish the physicochemical baseline. The structural combination of a phenyl ring, an isoxazole ring, and an aromatic ester drives the compound's lipophilicity (LogP) upward while restricting its aqueous solubility.

Table 1: Predicted Physicochemical Properties and Pharmacokinetic Implications

ParameterEstimated ValueCausality / Pharmacokinetic Implication
Molecular Weight 322.32 g/mol Falls well within Lipinski's Rule of 5, favoring oral absorption.
cLogP 3.8 – 4.2High lipophilicity predicts excellent membrane permeability but flags potential issues with aqueous solubility and high plasma protein binding (>90%).
Topological Polar Surface Area (TPSA) 74.4 ŲOptimal for intestinal epithelial permeation. Moderate potential for blood-brain barrier (BBB) crossing, though efflux mechanisms may limit CNS exposure.
H-Bond Donors / Acceptors 1 / 5The single amide N-H acts as a donor, while the isoxazole and ester oxygens act as acceptors, facilitating target binding without impeding desolvation during absorption.

Metabolism & Biotransformation: The Critical Pathway

The most significant metabolic liability of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is the methyl ester group. Carboxylesterases (CES), particularly hCE1 (abundant in the liver) and hCE2 (abundant in the intestine), rapidly hydrolyze esters into their corresponding carboxylic acids and alcohols[3].

Simultaneously, the 5-phenylisoxazole-3-carboxamide core is susceptible to CYP450-mediated metabolism, specifically by CYP3A4, which can lead to time-dependent inhibition (TDI) through the formation of reactive intermediates[4]. Therefore, our metabolic stability protocol must isolate these two distinct clearance mechanisms.

MetabolicPathway Parent Methyl 4-[(5-phenylisoxazol-3-yl) carbonylamino]benzoate (Parent Drug) Acid 4-[(5-phenylisoxazol-3-yl) carbonylamino]benzoic acid (Primary Metabolite) Parent->Acid Carboxylesterases (hCE1 / hCE2) Rapid Hydrolysis Oxidized Hydroxylated Metabolites (Phenyl/Isoxazole rings) Parent->Oxidized CYP450 (CYP3A4) Oxidation Renal Excretion Renal Excretion Acid->Renal Excretion Phase II Conjugation

Figure 1: Predicted primary metabolic pathways via carboxylesterase hydrolysis and CYP450 oxidation.

Protocol: Differentiated Liver Microsomal Stability Assay

To validate whether clearance is driven by CYP450 or CES, we employ a multi-arm microsomal stability assay[5].

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Arm 1 (Total Metabolism): Add the test compound (1 µM) and initiate the reaction with an NADPH regenerating system (1 mM).

  • Arm 2 (Esterase Isolation): Add the test compound (1 µM) without NADPH. CYP enzymes require NADPH to function; thus, any clearance observed here is strictly mediated by hydrolytic enzymes (CES).

  • Arm 3 (CYP Isolation): Add the test compound (1 µM), NADPH, and Bis-p-nitrophenyl phosphate (BNPP, 100 µM), a broad-spectrum esterase inhibitor.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., carbamazepine).

  • Validation Controls: Run Verapamil (CYP control) and Procaine (CES control) in parallel to ensure system integrity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS, monitoring both the parent methyl ester and the predicted carboxylic acid metabolite.

Absorption & Permeability (A)

Given the compound's lipophilicity, transcellular passive diffusion is expected to be high. However, the rigid aromatic structure may trigger active efflux via P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Protocol: Bidirectional Caco-2 Permeability Assay

We utilize a bidirectional Caco-2 assay to calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER)[5].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell, 0.4 µm pore size) and culture for 21 days to form a polarized, differentiated monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, validating tight junction integrity.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4).

    • A-to-B (Apical to Basolateral): Add 0.5 mL to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • B-to-A (Basolateral to Apical): Add 1.5 mL to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Calculation: Calculate Papp​=(dQ/dt)/(C0​×A) . An Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2.0 indicates active efflux.

In Vivo Pharmacokinetic Profiling

Rodents exhibit significantly higher plasma carboxylesterase activity compared to humans[6]. Consequently, an in vivo rat PK study will likely reveal rapid systemic clearance of the parent methyl ester, converting it almost entirely to the carboxylic acid metabolite. The bioanalytical strategy must account for this by quantifying both species.

PKWorkflow Dosing In Vivo Dosing (SD Rats) IV: 1 mg/kg PO: 5 mg/kg Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->Sampling Inhibitor Immediate Esterase Inhibition (Add BNPP to collection tubes) Sampling->Inhibitor Processing Plasma Separation & Protein Precipitation (ACN) Inhibitor->Processing Analysis LC-MS/MS Bioanalysis (Monitor Parent & Acid Metabolite) Processing->Analysis

Figure 2: Workflow for in vivo pharmacokinetic profiling emphasizing esterase inhibition during sampling.

Protocol: Rat Pharmacokinetic Study

Step-by-Step Methodology:

  • Formulation: Formulate the IV dose (1 mg/kg) in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubility. Formulate the PO dose (5 mg/kg) as a homogenous suspension in 0.5% Carboxymethylcellulose sodium (CMC-Na).

  • Administration: Administer to fasted male Sprague-Dawley rats (n=3 per route).

  • Sampling with Causality: Collect blood (~200 µL) via the jugular vein at predetermined intervals. Critical Step: Because rat plasma esterases will continue to degrade the drug ex vivo, blood must be collected into tubes pre-treated with K2EDTA and an esterase inhibitor (e.g., 100 µM BNPP or Dichlorvos) to freeze the metabolic profile at the exact time of draw.

  • Analysis: Centrifuge to obtain plasma, precipitate proteins with ACN, and analyze via LC-MS/MS.

Table 2: Expected In Vivo PK Parameters (Rat Model)

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Mechanistic Interpretation
Cmax (Parent) -Low (< 50 ng/mL)Extensive first-pass intestinal and hepatic esterase cleavage limits parent exposure.
Tmax -0.5 - 1.0 hHigh lipophilicity drives rapid absorption of whatever parent drug survives the gut lumen.
Clearance (CL) High (> 50 mL/min/kg)-Rapid hepatic and plasma clearance dominated by hydrolysis rather than CYP oxidation.
Volume of Distribution (Vss) Moderate to High (> 2 L/kg)-Extensive tissue distribution driven by the lipophilic isoxazole-phenyl core.
Bioavailability (F%) -< 10% (Parent)Poor oral bioavailability of the intact methyl ester; however, exposure to the carboxylic acid metabolite will be exceptionally high.

Conclusion

The pharmacokinetic profiling of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate hinges on managing its ester liability. While the isoxazole-3-carboxamide core provides excellent target engagement potential, the methyl ester acts as a metabolic weak point, leading to rapid systemic clearance. By employing differentiated microsomal assays and esterase-inhibited in vivo sampling, researchers can accurately map the fate of this molecule, determining whether it functions best as a systemic prodrug or requires structural optimization (e.g., bioisosteric replacement of the ester) to achieve sustained exposure of the parent compound.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the key physicochemical properties of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate, a molecule of interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics—molecular weight, exact mass, and the partition coefficient—is critical for predicting a compound's behavior in biological systems and for its development as a potential therapeutic agent.

Core Molecular Attributes

The foundational step in characterizing any chemical entity is to determine its molecular formula and subsequently its molecular weight and exact mass. Based on the chemical name, the molecular formula for Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate has been determined to be C₁₈H₁₄N₂O₄ .

Molecular Weight and Exact Mass: A Critical Distinction

In drug discovery and development, both molecular weight and exact mass are crucial, yet distinct, parameters.

  • Molecular Weight (MW): Also known as molecular mass, this is the sum of the atomic weights of all atoms in a molecule.[1][2] Atomic weights are the weighted average of the masses of the naturally occurring isotopes of an element. For practical laboratory applications, such as preparing solutions of a specific molarity, the molecular weight is the value used.[3]

  • Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).[4] The exact mass is a critical parameter in high-resolution mass spectrometry, which is a primary technique for determining the elemental composition of a molecule and confirming its identity.[4][5]

The calculated values for Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₈H₁₄N₂O₄-
Molecular Weight322.32 g/mol [1][6]
Exact Mass322.0954 Da[1]

Lipophilicity and the Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity, or "greasiness." The logarithm of the partition coefficient, logP , is the most commonly used scale for lipophilicity.

A compound's logP value provides critical insights into its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a moderate logP is often sought for oral drug candidates to ensure sufficient aqueous solubility for dissolution in the gastrointestinal tract and adequate lipid solubility for permeation across cell membranes.

Predicted Partition Coefficient

While experimental determination is the gold standard, computational methods can provide a reliable estimate of the logP. For isomers of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate with the same molecular formula (C₁₈H₁₄N₂O₄), the predicted XLogP3-AA value is approximately 4.4.[1] This suggests that the compound is significantly lipophilic.

Experimental Determination of the Partition Coefficient: The Shake-Flask Method (OECD Guideline 107)

The Shake-Flask method is a classic and widely accepted technique for the experimental determination of the partition coefficient for compounds with logP values in the range of -2 to 4, and occasionally up to 5.[3][7]

A solution of the test substance in one of the two immiscible phases (n-octanol or water) is shaken with the other phase until equilibrium is reached. The concentration of the substance in each phase is then determined, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[7]

  • Preparation of Solvents: Both n-octanol and water should be of high purity and mutually saturated before the experiment. This is achieved by stirring the two solvents together for an extended period (e.g., 24 hours) and then allowing them to separate.

  • Preparation of the Test Solution: A stock solution of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is prepared in the solvent in which it is more soluble (based on its predicted high logP, n-octanol is the likely choice). The concentration should be carefully chosen to be within the linear range of the analytical method and not to exceed the solubility limit in either phase.

  • Partitioning: A known volume of the stock solution is added to a suitable vessel (e.g., a separatory funnel or a centrifuge tube with a screw cap). A known volume of the mutually saturated second solvent is then added. The vessel is shaken vigorously for a set period to ensure that equilibrium is reached. The temperature should be maintained at a constant value, typically between 20-25°C.[7]

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. To ensure complete separation, especially if emulsions have formed, centrifugation is recommended.[7][8]

  • Analysis of Phases: A sample is carefully taken from each phase. It is crucial to avoid cross-contamination. The concentration of the analyte in each phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of logP: The partition coefficient (P) is calculated using the following formula: P = [Concentration in n-octanol] / [Concentration in water] The logP is then calculated as the base-10 logarithm of P.

  • Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results. The total amount of the substance in both phases should be calculated and compared to the initial amount to check for mass balance.[7] The logP values obtained should fall within a range of ± 0.3 units.[7]

Causality Behind Experimental Choices
  • Mutual Saturation of Solvents: This step is critical to prevent the volume of the phases from changing during the experiment due to the miscibility of water in n-octanol and vice-versa.

  • Centrifugation for Phase Separation: For lipophilic compounds, the formation of micro-emulsions is a common issue that can lead to an overestimation of the concentration in the aqueous phase. Centrifugation provides a definitive means of separating the two phases.

  • Choice of Analytical Method: HPLC is a highly sensitive and specific method for quantifying the concentration of organic molecules in complex mixtures, making it ideal for this application.

Interrelationship of Physicochemical Properties

The molecular structure of a compound dictates its physicochemical properties, which in turn influence its biological activity. The diagram below illustrates the relationship between the chemical structure of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate and its key physicochemical parameters.

G cluster_0 Chemical Structure cluster_1 Core Properties cluster_2 Physicochemical Behavior cluster_3 Biological Implications C18H14N2O4 Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate (C₁₈H₁₄N₂O₄) MW Molecular Weight (322.32 g/mol) C18H14N2O4->MW Determines EM Exact Mass (322.0954 Da) C18H14N2O4->EM Determines logP Partition Coefficient (logP) (Predicted ~4.4) C18H14N2O4->logP Influences ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) logP->ADME Predicts

Figure 1. Relationship between chemical structure and physicochemical properties.

Conclusion

The physicochemical properties of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate—its molecular weight, exact mass, and partition coefficient—provide a fundamental understanding of this molecule. The calculated molecular weight of 322.32 g/mol and exact mass of 322.0954 Da are essential for its synthesis and identification. The predicted high logP value suggests significant lipophilicity, a critical factor influencing its ADME properties. The outlined experimental protocol for determining the partition coefficient provides a robust method for validating this prediction. These core parameters are indispensable for any further research and development involving this compound.

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • PubChem, National Center for Biotechnology Information. Azobenzene di-acrylate. [Link].

  • Prepineer. Molecular Weight Of A Compound FE Exam 2024: Find It. [Link].

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  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link].

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link].

  • Chemaxon. Calculators & Predictors. [Link].

  • Kis-Juhasz, A., et al. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Journal of Computer-Aided Molecular Design, 35(9), 1011-1020. [Link].

  • JPlogP: an improved logP predictor trained using predicted data. Journal of Cheminformatics, 10(1), 63. [Link].

  • NIST. Information from the InChI. [Link].

  • PubChem, National Center for Biotechnology Information. CID 5718917. [Link].

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  • PubChem, National Center for Biotechnology Information. N-ribosyl-dimethylbenzimidazole. [Link].

  • BioChemCalc. Exact Mass Calculator. [Link].

  • PubChemLite. 23614-84-8 (C18H14N2O4). [Link].

  • Scientific Instrument Services, Inc. Exact Mass Calculator, Single Isotope Version. [Link].

  • University of Missouri. Calculating Exact Masses. [Link].

  • Dai, J., et al. (2001). Prediction of partition coefficient and toxicity for benzaldehyde compounds by their capacity factors and various molecular descriptors. Chemosphere, 43(3), 285-294. [Link].

  • Grisoni, F., et al. (2021). Prediction of the Partition Coefficient between Adipose Tissue and Blood for Environmental Chemicals: From Single QSAR Models to an Integrated Approach. Molecular Informatics, 40(3), e2000072. [Link].

  • St. Olaf College. Exact mass calculater. [Link].

  • Chen, Y. L., et al. (2010). Prediction of Partition Coefficients of Organic Compounds between SPME/PDMS and Aqueous Solution. International Journal of Environmental Research and Public Health, 7(8), 3045-3058. [Link].

  • Ruelle, P., & Kesselring, U. W. (2000). The n-octanol and n-hexane/water partition coefficient of environmentally relevant chemicals predicted from the mobile order and disorder (MOD) thermodynamics. Chemosphere, 40(3), 295-307. [Link].

  • Jones, H. M., et al. (2019). Prediction of Tissue-Plasma Partition Coefficients Using Microsomal Partitioning: Incorporation into Physiologically based Pharmacokinetic Models and Steady-State Volume of Distribution Predictions. Drug Metabolism and Disposition, 47(10), 1198-1208. [Link].

  • FooDB. Showing Compound Methyl benzoate (FDB012198). [Link].

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In vitro toxicity and safety profile of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Title: Predictive Toxicology and In Vitro Safety Profiling of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate: A Comprehensive Technical Guide

Executive Summary

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is a complex synthetic small molecule characterized by three distinct functional domains: a 5-phenylisoxazole ring, an amide linker, and a methyl 4-aminobenzoate moiety. While isoxazole derivatives often exhibit potent anti-inflammatory, antimicrobial, and targeted inhibitory activities[1][2], their clinical translation is frequently bottlenecked by idiosyncratic toxicity. As a Senior Application Scientist, I have designed this technical whitepaper to provide a rigorous, self-validating in vitro framework for evaluating the safety profile of this compound. This guide moves beyond standard checklists, emphasizing the mechanistic causality between the compound's structural moieties and their specific toxicological liabilities.

Structural Deconstruction & Predictive Toxicology

To design an effective safety screening cascade, we must first deconstruct the molecule into its pharmacophores and predict its metabolic fate.

  • The Isoxazole Core (5-phenylisoxazole): While generally associated with low baseline toxicity[1], the 3-unsubstituted or substituted isoxazole ring carries a specific liability for idiosyncratic drug-induced liver injury (DILI). Drawing mechanistic parallels to the disease-modifying antirheumatic drug (DMARD) leflunomide, the isoxazole ring can undergo unique cytochrome P450 (specifically CYP1A2)-mediated N-O bond cleavage[3]. This bioactivation generates reactive cyanoenol intermediates that can inhibit mitochondrial oxidative phosphorylation (OXPHOS) complex V, leading to rapid ATP depletion, collapse of the mitochondrial membrane potential, and hepatocellular necrosis[4][5].

  • The Methyl 4-Aminobenzoate Ester: Hepatic carboxylesterases (CES1/CES2) rapidly hydrolyze methyl esters. The cleavage of this specific moiety yields para-aminobenzoic acid (PABA) derivatives. While these derivatives can act as substrates or inhibitors for glutathione-related enzymes[6], their primary toxicological risk lies in their potential to act as haptens. Reactive PABA analogs can bind covalently to cellular proteins, triggering immune-mediated hypersensitivity or acting as direct genotoxins.

  • The Amide Linkage: The carbonylamino group provides relative metabolic stability compared to the ester but remains susceptible to hepatic amidases, which could cleave the molecule into its constituent isoxazole carboxylic acid and aminobenzoate halves, necessitating comprehensive metabolite toxicity screening.

Mechanistic Bioactivation Pathway

Bioactivation Parent Methyl 4-[(5-phenylisoxazol-3-yl) carbonylamino]benzoate CES Hepatic Carboxylesterases (CES1/CES2) Parent->CES Ester Hydrolysis CYP CYP450 (e.g., CYP1A2) Oxidation Parent->CYP Ring Oxidation Metab1 PABA Derivative (Hypersensitivity Risk) CES->Metab1 Metab2 Isoxazole N-O Cleavage (Cyanoenol Intermediate) CYP->Metab2 Tox1 Mitochondrial Dysfunction (OXPHOS Inhibition) Metab2->Tox1 Tox2 ATP Depletion & Hepatocellular Necrosis Tox1->Tox2

Fig 1: Predicted metabolic bioactivation and toxicity cascade of the compound.

The In Vitro Safety Workflow

Workflow Start Compound Screening Tier1 Tier 1: Hepatotoxicity (3D HepaRG Spheroids) Start->Tier1 Tier2 Tier 2: Cardiotoxicity (Automated Patch-Clamp) Tier1->Tier2 Tier3 Tier 3: Genotoxicity (Ames & Micronucleus) Tier2->Tier3 Decision Safety Profile Go/No-Go Decision Tier3->Decision

Fig 2: Tiered in vitro safety screening workflow for novel small molecules.

Detailed Experimental Methodologies

To ensure scientific integrity, every protocol described below is designed as a self-validating system . The inclusion of specific positive and negative controls ensures that the assay's dynamic range is actively verified during every run.

Protocol 1: 3D HepaRG Spheroid Assay for Hepatotoxicity

Causality: Standard 2D HepG2 cells rapidly lose CYP450 and carboxylesterase expression in culture. Because the toxicity of the isoxazole ring is highly dependent on CYP1A2-mediated bioactivation[3], we must use 3D HepaRG spheroids, which maintain physiologically relevant levels of phase I and II metabolizing enzymes. Step-by-Step Methodology:

  • Spheroid Formation: Seed differentiated HepaRG cells into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge at 200 x g for 5 minutes and incubate for 7 days to allow compact spheroid formation.

  • Compound Dosing: Prepare a 7-point dose-response curve of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate (0.1 µM to 300 µM) in Williams' E medium (final DMSO concentration <0.1%).

  • Incubation: Expose spheroids to the compound for 72 hours, refreshing the media and compound daily to account for metabolic clearance.

  • Multiparametric Readout:

    • Mitochondrial Membrane Potential: Add JC-10 dye (10 µM) for 45 minutes. Measure the ratio of red (aggregate) to green (monomer) fluorescence.

    • ATP Depletion: Lyse spheroids using CellTiter-Glo® 3D Reagent and measure luminescence to quantify intracellular ATP.

  • Self-Validation Controls:

    • Positive Control: FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at 10 µM (induces immediate mitochondrial uncoupling).

    • Negative Control: 0.1% DMSO vehicle.

Protocol 2: Automated Patch-Clamp for hERG Liability

Causality: The combination of a phenyl ring, an isoxazole ring, and a benzoate moiety renders this compound highly lipophilic and aromatic. Such structural features are classic pharmacophores for trapping within the inner vestibule of the Kv11.1 (hERG) potassium channel, leading to delayed ventricular repolarization and fatal arrhythmias (Torsades de Pointes). Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the human KCNH2 (hERG) gene. Suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch). Establish whole-cell configuration (seal resistance >1 GΩ).

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the compound at ascending concentrations (1 µM, 3 µM, 10 µM, 30 µM). Record the fractional block of the peak tail current.

  • Self-Validation Controls:

    • Positive Control: Terfenadine (0.1 µM) to ensure >80% current block.

    • Negative Control: Extracellular solution with 0.1% DMSO.

Protocol 3: Ames Test for Genotoxicity (ICH S2(R1) Compliant)

Causality: The potential esterase-mediated release of methyl 4-aminobenzoate derivatives poses a risk for DNA adduction[6]. We must test for point mutations and frameshifts in the presence of metabolic activation. Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.

  • Metabolic Activation (S9): Prepare rat liver S9 fraction (induced with Aroclor 1254) mixed with NADP+ and glucose-6-phosphate.

  • Exposure: Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9), and 50 µL of the test compound (up to 5,000 µ g/plate ).

  • Plating & Incubation: Add to top agar, pour over minimal glucose agar plates, and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count revertant colonies. A compound is considered mutagenic if the revertant count is ≥2-fold higher than the vehicle control.

  • Self-Validation Controls:

    • Positive Control (+S9): 2-Aminoanthracene (requires bioactivation).

    • Positive Control (-S9): Sodium azide (direct mutagen).

Quantitative Data Presentation

To facilitate Go/No-Go decision-making in the drug development pipeline, the following table summarizes the required in vitro safety thresholds for Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate, benchmarked against established reference compounds.

Assay / ParameterTarget / MechanismReference CompoundReference IC50 / EC50Proposed Compound Threshold (Go/No-Go)
Hepatotoxicity (3D HepaRG) Mitochondrial OXPHOSLeflunomide~45 µMIC50 > 100 µM (Go)
Cardiotoxicity (Patch-Clamp) hERG (Kv11.1) channelTerfenadine~0.05 µMIC50 > 30 µM (Go)
Genotoxicity (Ames Test) Mutagenesis (with S9)CyclophosphamideRevertant Ratio > 2.0Revertant Ratio < 2.0 (Go)
Esterase Stability CES1/CES2 Half-lifeBenzocaine~20 minsT½ > 60 mins (Desired)

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Evaluation of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Amide bond formation remains one of the most foundational and frequently executed chemical transformations in medicinal chemistry and drug development[1]. The target compound, Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate, features an isoxazole core linked via an amide bond to a benzoate ester. Isoxazole-3-carboxylic acid derivatives are highly valued building blocks, frequently utilized in the synthesis of kinase inhibitors and potent, selective agonists for the Sphingosine 1-Phosphate 1 (S1P1) receptor[2].

To synthesize this molecule, we employ a highly efficient carbodiimide-mediated amidation strategy utilizing EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Causality in Reagent Selection
  • EDCI over DCC: While traditional carbodiimides like DCC generate insoluble dicyclohexylurea, EDCI generates a water-soluble urea byproduct. This allows for a self-validating, streamlined aqueous workup where the primary impurity is simply washed away in the aqueous phase.

  • The Role of HOBt: The initial reaction between the carboxylic acid and EDCI forms an highly reactive O-acylisourea intermediate. If left unassisted, this intermediate is prone to a detrimental rearrangement into an unreactive N-acylurea. HOBt acts as an essential nucleophilic additive, rapidly trapping the O-acylisourea to form a stable, yet highly reactive HOBt-active ester[3]. This intermediate undergoes smooth aminolysis with the weakly nucleophilic aniline derivative (methyl 4-aminobenzoate).

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base is required to neutralize the hydrochloride salt of EDCI and maintain the amine in its reactive free-base form without competing for the electrophilic center.

Reaction Workflow

G Acid 5-phenylisoxazole- 3-carboxylic acid Activation Activation Phase EDCI + HOBt in DMF 30 min, 25°C Acid->Activation ActiveEster HOBt Active Ester Intermediate Activation->ActiveEster Coupling Coupling Phase 12-16 hours, 25°C ActiveEster->Coupling Amine Methyl 4-aminobenzoate + DIPEA Amine->Coupling Workup Aqueous Workup 1M HCl & Sat. NaHCO3 Coupling->Workup Product Methyl 4-[(5-phenylisoxazol-3-yl) carbonylamino]benzoate Workup->Product

EDCI/HOBt-mediated amidation workflow for the target compound.

Quantitative Data: Stoichiometry & Reagents

The following table outlines the optimized stoichiometric ratios designed to drive the reaction to completion while minimizing purification bottlenecks. A slight excess of the amine and coupling reagents ensures the complete consumption of the isoxazole acid.

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
5-phenylisoxazole-3-carboxylic acid189.171.001.89 g10.0 mmol
Methyl 4-aminobenzoate151.161.101.66 g11.0 mmol
EDCI·HCl191.701.202.30 g12.0 mmol
HOBt (anhydrous)135.131.201.62 g12.0 mmol
DIPEA (Density: 0.742 g/mL)129.243.005.23 mL30.0 mmol
DMF (Anhydrous Solvent)--20.0 mL-

Step-by-Step Experimental Protocol

Phase 1: Pre-Activation of the Carboxylic Acid
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenylisoxazole-3-carboxylic acid (1.89 g, 10.0 mmol).

  • Solvation: Suspend the acid in anhydrous N,N-Dimethylformamide (DMF) (20.0 mL) under an inert nitrogen atmosphere.

  • Activation: Add HOBt (1.62 g, 12.0 mmol) followed by EDCI·HCl (2.30 g, 12.0 mmol).

  • Incubation: Stir the mixture at room temperature (25°C) for 30 minutes. Mechanistic Insight: This pre-activation period is critical. It allows the complete conversion of the acid to the HOBt-active ester before the amine is introduced, thereby preventing competitive side reactions.

Phase 2: Amine Coupling
  • Addition: To the activated ester solution, add methyl 4-aminobenzoate (1.66 g, 11.0 mmol) in one portion.

  • Base Introduction: Dropwise, add DIPEA (5.23 mL, 30.0 mmol) via syringe. The reaction mixture may undergo a slight color change (typically pale yellow to light orange).

  • Propagation: Allow the reaction to stir continuously at room temperature for 12 to 16 hours.

  • Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 1:1) or LC-MS to confirm the disappearance of the starting acid mass[4].

Phase 3: Quenching and Aqueous Workup
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (100 mL) and transfer to a separatory funnel. Quench by adding 50 mL of deionized water.

  • Phase Separation: Extract the aqueous layer with EtOAc (2 × 50 mL). Combine the organic layers.

  • Acidic Wash (Self-Validating Step): Wash the combined organic layer with 1M aqueous HCl (2 × 50 mL). Causality: This selectively protonates and removes unreacted methyl 4-aminobenzoate, DIPEA, and the EDCI-urea byproduct into the aqueous waste.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: This deprotonates and removes any unreacted 5-phenylisoxazole-3-carboxylic acid and the acidic HOBt byproduct.

  • Brine Wash: Wash with saturated NaCl solution (50 mL) to remove residual water from the organic phase.

Phase 4: Isolation and Characterization
  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) or via recrystallization from hot ethanol to yield the pure Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate as a solid.

References

  • [1] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at:

  • [3] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development - ACS Publications. Available at:

  • [4] Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. ResearchGate. Available at:

  • [2] Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series. Journal of Medicinal Chemistry - ACS Publications. Available at:

Sources

Preparation of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate stock solutions for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate Stock Solutions for Cell Culture Assays

Introduction: Navigating the Challenges of a Novel Research Compound in Cell-Based Assays

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is a complex organic molecule featuring an isoxazole core, a structure of significant interest in medicinal chemistry for its diverse biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1] The successful evaluation of this and similar novel compounds in cell-based assays is critically dependent on the meticulous preparation of high-quality, soluble, and stable stock solutions. The inherent hydrophobicity of such multi-ring structures often leads to poor aqueous solubility, presenting a significant challenge for accurate and reproducible in vitro testing.[2]

This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate stock solutions. As a Senior Application Scientist, the causality behind each experimental choice is explained to empower researchers to adapt these guidelines to their specific cell systems and experimental goals. The protocols are designed as a self-validating system, emphasizing solvent selection, cytotoxicity assessment, and stability considerations to ensure the integrity of experimental results.

Compound Characteristics and Pre-Protocol Considerations

While specific experimental data for Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is not widely available, its structure suggests key physicochemical properties that must be addressed:

  • Solubility: The presence of multiple aromatic rings and a complex amide linkage strongly suggests low water solubility. Therefore, an organic solvent is necessary for initial dissolution.[3][4] Dimethyl sulfoxide (DMSO) is the most common and effective solvent for such compounds in biological research due to its high solubilizing power.[5][6][7]

  • Stability: The isoxazole ring can be susceptible to degradation under certain conditions. For instance, some isoxazole derivatives, like leflunomide, exhibit base-catalyzed ring opening, a process that is accelerated at higher temperatures.[8] This necessitates careful consideration of pH and temperature during solution preparation and storage.

  • Purity and Form: The compound should be of the highest possible purity. It is typically supplied as a lyophilized powder or crystalline solid. If the compound appears as a waxy solid or has absorbed moisture, it should be dissolved directly in the solvent without attempting to weigh a small, inaccurate amount.[9]

The Critical Role of the Solvent: DMSO

DMSO is an amphipathic molecule, making it an excellent solvent for a wide range of hydrophobic compounds.[10] However, its use in cell culture is not without caveats.

Causality Behind DMSO Concentration Limits: High concentrations of DMSO can induce a variety of off-target effects, including cytotoxicity, cell differentiation, and interference with assay components.[3][6] The sensitivity to DMSO is highly cell-line dependent.[11][12][13] Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible.

Recommended Final DMSO Concentrations:

Cell TypeRecommended Max. Final DMSO Concentration (v/v)Rationale & References
General Immortalized Cell Lines ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity in robust cell lines.[3][5] Some hardy lines may tolerate up to 1%.[10][14]
Primary Cells & Stem Cells ≤ 0.1%These cells are generally more sensitive to solvent-induced stress.[5][13] Some studies recommend concentrations as low as 0.01% for highly sensitive cells.[11][15]
High-Throughput Screening (HTS) 0.1% - 1%The final concentration is often a balance between compound solubility and assay sensitivity. A consistent concentration across all tested compounds is crucial.[5]

Vehicle Control is Non-Negotiable: Every experiment must include a vehicle control group, where cells are treated with the same final concentration of DMSO as the experimental groups. This allows for the differentiation between the effects of the compound and the effects of the solvent itself.[5][6]

Experimental Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock in 100% DMSO. This approach minimizes the volume of stock solution added to the final culture medium, thereby keeping the DMSO concentration low.[16]

Materials and Equipment
  • Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance

  • Vortex mixer

  • Water bath sonicator

  • Sterile, disposable syringe (e.g., 1 mL)

  • Sterile syringe filter (0.22 µm pore size, compatible with DMSO, e.g., PTFE)[17]

  • Pipettes and sterile, filtered pipette tips

Step-by-Step Methodology
  • Pre-Calculation:

    • Determine the molecular weight (MW) of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate. For the purpose of this protocol, a hypothetical MW of 322.32 g/mol will be used. Researchers must use the actual MW of their compound.

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 322.32 g/mol x 1000 mg/g = 3.22 mg

  • Weighing the Compound:

    • Tare a sterile, amber 1.5 mL microcentrifuge tube on a precision balance.

    • Carefully weigh approximately 3.22 mg of the compound directly into the tube. Record the exact mass.

  • Dissolution in DMSO:

    • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (µL) = [Mass (mg) / MW ( g/mol )] / 0.010 (mmol/mL)

    • Add the calculated volume of anhydrous, sterile DMSO to the tube.

    • Cap the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved.[5] Visual inspection against a light source should show a clear solution with no visible particulates.

  • Aiding Dissolution (If Necessary):

    • If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.[5][9]

    • Gentle warming in a 37°C water bath for a short period can also be employed, but use with caution as heat may degrade the compound.[5] Given the potential for isoxazole ring instability, prolonged heating is not recommended.[8]

  • Sterile Filtration (Optional but Recommended):

    • While DMSO itself is inhospitable to microbial growth, this step ensures the removal of any potential contaminants from the compound powder or handling.[9]

    • Draw the 10 mM stock solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter (PTFE or other DMSO-compatible material) to the syringe.

    • Dispense the filtered solution into a new, sterile, amber microcentrifuge tube. This is now your sterile primary stock solution. This step is particularly important for long-term experiments or when working with sensitive cell lines. Small-volume filters with low hold-up volume are ideal.[17][18]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation (especially if the DMSO absorbs moisture), aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL).[5][19][20][21]

    • Store these aliquots in a dark, moisture-free environment.[19][22]

    • Short-term storage (up to 1 month): -20°C

    • Long-term storage (beyond 1 month): -80°C[5][20][21]

Workflow Visualization

G cluster_prep Primary Stock Preparation (10 mM in 100% DMSO) weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot for Storage filter->aliquot store 6. Store at -80°C aliquot->store

Caption: Workflow for preparing a sterile 10 mM primary stock solution.

Protocol: Preparation of Working Solutions and Dosing Cells

Working solutions are intermediate dilutions of the primary stock, which are then further diluted into the final cell culture medium.

Serial Dilution in 100% DMSO

It is critical to perform serial dilutions in 100% DMSO before diluting into the aqueous culture medium.[5][16] This prevents the compound from precipitating out of solution, which can occur if a highly concentrated DMSO stock is diluted directly into a large volume of aqueous buffer.[5][16]

G cluster_dilution Serial Dilution Scheme in 100% DMSO stock 10 mM Stock d1 1 mM stock->d1 1:10 d2 100 µM d1->d2 1:10 d3 10 µM d2->d3 1:10

Caption: Example of a 10-fold serial dilution series prepared in 100% DMSO.

Dosing the Cells (Example for a Final Concentration of 10 µM)
  • Objective: Achieve a final concentration of 10 µM compound in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.

  • Calculation:

    • To achieve a 0.1% final DMSO concentration, the working stock must be 1000x more concentrated than the final desired compound concentration (1 / 0.001 = 1000).

    • Required working stock concentration = 10 µM x 1000 = 10,000 µM = 10 mM .

  • Procedure:

    • Thaw a single aliquot of the 10 mM primary stock solution.

    • Directly add 1 µL of the 10 mM stock to the 1 mL of culture medium in the well.

    • Immediately and gently mix the plate (e.g., by swirling or using a plate shaker) to ensure homogenous distribution and prevent localized high concentrations of DMSO that could harm the cells.[3][23]

Quality Control and Self-Validation

  • Solubility Check: After preparation, visually inspect the stock solution for any signs of precipitation. If stored correctly, it should remain clear upon thawing.

  • DMSO Cytotoxicity Assay: Before initiating experiments with the compound, it is essential to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration. This is done by treating cells with a range of DMSO concentrations (e.g., 0.05% to 2.0%) and measuring cell viability (e.g., using an MTT or similar assay).[10][15]

  • pH Measurement: While not typically done for DMSO stocks, if intermediate dilutions are made in aqueous buffers, ensure the final pH is compatible with your cell culture system (typically pH 7.2-7.4). The stability of the isoxazole ring may be compromised in highly basic conditions.[8]

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation upon thawing Stock concentration is too high; moisture absorption by DMSO.Gently warm to 37°C and sonicate to redissolve.[20] If it persists, prepare a new stock at a lower concentration. Always use anhydrous DMSO and cap tubes tightly.[19]
Precipitation in culture medium Improper dilution technique; poor aqueous solubility.Always perform serial dilutions in 100% DMSO first.[5][16] Add the final DMSO stock directly to the medium with immediate, gentle mixing.[16]
Inconsistent experimental results Stock solution degradation; repeated freeze-thaw cycles.Prepare fresh aliquots from the primary stock. Always use a fresh aliquot for each experiment to avoid freeze-thaw damage.[5][20] Ensure storage is protected from light.[20]

References

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • American Chemical Society Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology. [Link]

  • Lorenzen, E., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin. [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Membrane Solutions. (n.d.). Volume Guidelines for Sterile Filtration. Membrane Solutions. [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Roylan Developments. [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of dmso on human fibroblasts proliferation in-vitro. JCI. [Link]

  • Valledor, P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • MDI Membrane Technologies. (n.d.). Small Volume Parenterals. MDI Membrane. [Link]

  • International Filter Products. (n.d.). Sterile Compounding: Capsule Filters - Small. International Filter Products. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Doan, V. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation. [Link]

  • That's How Science Works. (2021). Making stock solutions - how and why. YouTube. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • ResearchGate. (2025). Structure and stability of isoxazoline compounds. ResearchGate. [Link]

  • Ramesan, S., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Chemsrc. (n.d.). Methyl benzoate. Chemsrc. [Link]

  • ChemBK. (n.d.). methyl 4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate. ChemBK. [Link]

  • PubChem. (n.d.). (4S)-2-(Carboxy(((5-methyl-3-phenylisoxazol-4-yl)carbonyl)amino)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Singh, S., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society. [Link]

  • PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. [Link]

  • PubMed. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]

  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Journal of the Iranian Chemical Society. [Link]

  • Journal of Chinese Pharmaceutical Sciences. (2023). [Link]

  • PubChem. (n.d.). 2-[[3-chloranyl-4-[(1~{H}-indazol-3-ylcarbonylamino)methyl]phenyl]sulfonylamino]-5-methyl-benzoic acid. PubChem. [Link]

  • ResearchGate. (n.d.). Methyl 4-methylbenzoate. ResearchGate. [Link]

  • Chemical Methodologies. (n.d.). Metal Complexes of Metronidazole Benzoate with Some Metal Ions. Chemical Methodologies. [Link]

  • PubChem. (n.d.). Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate. PubChem. [Link]

  • ResearchGate. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. ResearchGate. [Link]

Sources

Application of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate in high-throughput drug screening

Author: BenchChem Technical Support Team. Date: April 2026

Advanced High-Throughput Screening Methodologies Utilizing the 5-Phenylisoxazole-3-Carboxamide Scaffold: A Focus on Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Executive Summary

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is a highly privileged, lipophilic analog belonging to the 5-phenylisoxazole-3-carboxamide class of compounds[1]. In early-stage drug discovery, this chemotype has demonstrated profound utility in phenotypic High-Throughput Screening (HTS) campaigns. Most notably, derivatives of this scaffold have been identified as potent modulators in two distinct biological arenas: the reversal of Epithelial-to-Mesenchymal Transition (EMT) via E-cadherin de-repression ([2]), and the inhibition of the mitochondrial permeability transition pore (mtPTP) ([3]).

As a Senior Application Scientist, I have designed this guide to detail the deployment of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate within automated HTS environments. Rather than merely listing procedural steps, this document elucidates the causality behind our assay architectures, ensuring that your screening cascades are both biologically relevant and statistically robust.

Chemical & Mechanistic Rationale

Why this specific structural motif? The isoxazole ring serves as a highly stable bioisostere for traditional amide or ester linkages. It resists enzymatic degradation in complex cellular matrices while maintaining critical hydrogen-bond acceptor properties required for target engagement. The addition of the methyl benzoate moiety at the amide nitrogen enhances the molecule's lipophilicity (LogP), driving superior cellular and mitochondrial membrane penetration compared to earlier-generation probes like ML327 ([4]).

When designing an HTS cascade for this compound, we must select assays that respect its mechanism of action. We deploy two orthogonal screening modalities:

  • Whole-Cell In-Cell Western (ICW) : Used to measure the transcriptional de-repression of E-cadherin. Causality: EMT is a complex, multi-pathway phenotypic shift. Isolated protein assays fail to capture this biology; therefore, a whole-cell format is mandatory to observe the true phenotypic reversal[2].

  • Isolated Mitochondrial Swelling Assay : Used to assess mtPTP inhibition. Causality: Whole-cell calcium dynamics are heavily buffered by the cytosol and endoplasmic reticulum. By isolating the mitochondria, we remove these confounding variables, allowing for direct, high-throughput measurement of pore opening[3].

Assay Architecture & Self-Validating Controls

A protocol is only as reliable as its internal logic. To ensure trustworthiness, every 384-well plate in our HTS workflow is engineered as a self-validating system .

  • Vehicle Control (0.1% DMSO) : Establishes the absolute baseline. This represents the minimum fluorescence signal in the EMT assay, and the maximum absorbance drop (swelling) in the mtPTP assay.

  • Positive Controls : We utilize 10 µM ML327 for E-cadherin restoration[2], and 1 µM Cyclosporin A (CsA) for mtPTP inhibition[3]. These benchmark the maximum achievable biological response.

  • Statistical Validation (Z'-Factor) : No plate is passed to the data pipeline unless it achieves a Z'-factor 0.5. This mathematical parameter validates that the separation between the positive control and vehicle control bands is statistically significant, ensuring the assay window can reliably distinguish true hits from background noise.

High-Throughput Screening Protocols

Workflow Visualization

The following diagram illustrates the logical flow of our automated HTS pipeline, designed to minimize human error and maximize throughput.

HTS_Workflow Lib Compound Library (Isoxazole Derivatives) Dispense Acoustic Dispensing (Labcyte Echo) Lib->Dispense 15 nL Assay 384-Well Assay Plate (Cells or Mitochondria) Dispense->Assay ≤0.1% DMSO Incubate Incubation Phase (48h or 10m) Assay->Incubate Read High-Content Imaging / Absorbance Read Incubate->Read Assay Trigger Analyze Data Analysis (Z'-Factor > 0.5) Read->Analyze Raw Data

Automated HTS workflow integrating acoustic dispensing and high-content imaging.

Protocol A: Whole-Cell In-Cell Western (ICW) for EMT Reversal

This assay quantifies the ability of the compound to restore E-cadherin expression in mesenchymal-like cancer cells.

  • Cell Plating : Seed SW620inv colorectal cancer cells at 5,000 cells/well in 384-well black, clear-bottom plates.

    • Causality: SW620inv cells are chosen because they possess transcriptionally repressed E-cadherin, providing a near-zero baseline to detect "turn-on" signals[2]. Black-walled plates are strictly used to prevent well-to-well optical crosstalk during infrared scanning.

  • Compound Dispensing : Utilize an acoustic liquid handler (e.g., Labcyte Echo) to transfer 15 nL of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate (from a 10 mM DMSO stock) directly into the assay wells.

    • Causality: Acoustic dispensing eliminates physical tip carryover and allows for precise nanoliter volumes, keeping the final DMSO concentration strictly at 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation : Incubate the plates for 48 hours at 37°C, 5% CO 2​ .

  • Fixation & Permeabilization : Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS, then permeabilize using 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining : Block with Odyssey Blocking Buffer for 1 hour. Add primary mouse anti-E-cadherin antibody (1:500) and incubate overnight at 4°C. Wash, then apply a secondary anti-mouse antibody conjugated to an IRDye 800CW (1:1000) alongside DRAQ5 (1:10000) for 1 hour.

    • Causality: DRAQ5 is a far-red DNA dye used to quantify total cell number. This is critical to ensure that an increase in E-cadherin signal is due to transcriptional de-repression, not merely an artifact of increased cell proliferation.

  • Readout : Scan the plate on an infrared imaging system (e.g., LI-COR). Calculate the ratio of the 800 nm channel (E-cadherin) to the 700 nm channel (DNA) for normalized data.

Protocol B: Calcium-Induced Mitochondrial Swelling Assay (mtPTP)

This assay measures the compound's ability to prevent the physical swelling of mitochondria, a direct consequence of mtPTP opening.

  • Mitochondrial Isolation : Isolate mitochondria from fresh C57BL/6 mouse liver via differential centrifugation (800 x g to remove debris, 8,000 x g to pellet mitochondria). Keep strictly on ice.

  • Assay Buffer Preparation : Prepare buffer containing 250 mM sucrose, 10 mM MOPS, and 5 µM EGTA, pH 7.4.

    • Causality: Sucrose maintains physiological osmolarity to prevent baseline swelling. A very low concentration of EGTA (5 µM) is crucial; it chelates trace environmental calcium to prevent premature pore opening, but is low enough not to buffer the high-dose calcium spike used to trigger the assay[3].

  • Compound Pre-incubation : Transfer compounds to 384-well clear plates. Add 40 µL of the mitochondrial suspension (0.5 mg/mL protein). Incubate at room temperature for 10 minutes to allow the lipophilic compound to partition into the inner mitochondrial membrane.

  • Calcium Challenge : Inject CaCl 2​ (typically 200-400 µM final) to trigger mtPTP opening.

    • Causality: The exact calcium concentration must be determined daily via a titration curve, as the sensitivity of isolated mitochondria fluctuates based on the isolation efficiency[3].

  • Kinetic Readout : Immediately read absorbance at 540 nm every 30 seconds for 30 minutes.

    • Causality: Intact mitochondria scatter light, yielding high absorbance. When the mtPTP opens, mitochondria swell, decreasing light scattering. Active inhibitors will maintain a high absorbance trace over time.

Data Presentation & HTS Metrics

Signaling Pathway Visualization

The following diagram maps the causality of the whole-cell assay, demonstrating how the isoxazole scaffold translates into a measurable phenotypic readout.

EMT_Pathway Compound Methyl 4-[(5-phenylisoxazol-3-yl) carbonylamino]benzoate Target Nuclear Target Engagement (Chromatin Modulation) Compound->Target Binds Repressors Snail / Slug / Twist (Transcriptional Repressors) Target->Repressors Downregulates / Inhibits Gene CDH1 Promoter De-repression Repressors->Gene Relief of Repression Protein E-Cadherin Expression Restored Gene->Protein Transcription/Translation Phenotype Epithelial Phenotype (Inhibition of EMT) Protein->Phenotype Cell Adhesion Restored

Mechanism of E-cadherin de-repression by 5-phenylisoxazole-3-carboxamides.

Quantitative Data Summary

To facilitate easy comparison of the scaffold's performance across both HTS modalities, the expected quantitative metrics are summarized below:

Assay ParameterWhole-Cell EMT Reversal (ICW)Isolated Mitochondrial Swelling (mtPTP)
Primary Target E-cadherin (CDH1)Mitochondrial Permeability Transition Pore
Biological Matrix SW620inv Colorectal Cancer CellsIsolated Mouse Liver Mitochondria
Readout Modality Fluorescence Ratio (800 nm / 700 nm)Kinetic Absorbance (540 nm)
Typical Z'-Factor 0.65 - 0.750.70 - 0.85
Signal-to-Background > 3.0 Fold> 4.0 Fold
Reference Control ML327 (Positive)Cyclosporin A (Positive)
Scaffold EC 50​ Range 0.5 µM - 5.0 µM0.1 µM - 2.0 µM

References

  • Title : Small molecule/ML327 mediated transcriptional de-repression of E-cadherin and inhibition of epithelial-to-mesenchymal transition | Oncotarget Source : Oncotarget (2015) URL :[Link]

  • Title : Discovery and characterization of a small molecule that restores E-cadherin expression in cancer cell lines via a new mechanism - Probe Reports from the NIH Molecular Libraries Program Source : NIH / National Center for Biotechnology Information (2012) URL :[Link]

  • Title: US10865181B2 - Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP)
  • Title : Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate - CAS Database Source : ChemSrc URL :[Link]

Sources

Application Note: In Vivo Dosing Strategies for Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate (M4-PIB) is a highly specialized synthetic small molecule belonging to the 5-phenylisoxazole-3-carboxamide class. In preclinical drug development, derivatives bearing the 3-carboxamido-5-aryl-isoxazole scaffold have emerged as potent modulators of inflammatory and oncological pathways. Specifically, these compounds exhibit robust efficacy as [1] and[2], making them prime candidates for treating hyperalgesia, experimental colitis, and targeted malignancies[3].

Transitioning M4-PIB from in vitro enzymatic assays to in vivo murine models presents significant pharmacokinetic (PK) challenges. The dual aromatic systems (phenylisoxazole and benzoate) linked by a carboxamide bridge confer high lipophilicity (LogP ~3.8) and poor aqueous solubility. Furthermore, the methyl ester moiety is highly susceptible to rapid hydrolysis by murine plasma carboxylesterases (CES). This application note provides a comprehensive, self-validating protocol for the formulation, administration, and PK stabilization of M4-PIB to ensure reproducible in vivo efficacy.

MOA M4PIB Methyl 4-[(5-phenylisoxazol-3-yl) carbonylamino]benzoate Enzymes COX-2 / FAAH Enzymes M4PIB->Enzymes Competitive Inhibition Metabolites Pro-inflammatory Prostaglandins Enzymes->Metabolites Enzymatic Conversion Substrates Arachidonic Acid / Endocannabinoids Substrates->Enzymes Substrate Binding Phenotype Tissue Inflammation & Hyperalgesia Metabolites->Phenotype Pathological Signaling

Fig 1: Mechanistic pathway of M4-PIB competitively inhibiting inflammatory enzymes (COX-2/FAAH).

Physicochemical Profiling and Formulation Strategy

Expertise & Causality: Formulating M4-PIB in standard saline or phosphate-buffered saline (PBS) will result in immediate precipitation. This causes erratic gastrointestinal absorption, variable PK profiles, and localized tissue necrosis upon intraperitoneal (IP) injection. To overcome the high crystal lattice energy of the isoxazole core, a multi-component co-solvent system is mandatory.

We utilize a DMSO / PEG400 / Tween-80 / Saline matrix. DMSO acts as the primary solvent to disrupt the crystal lattice. PEG400 serves as a miscible carrier to maintain solubility, while Tween-80 prevents micellar aggregation when the formulation interfaces with biological fluids (gastric juices or peritoneal fluid).

Table 1: Optimized Formulation Matrix for M4-PIB (Self-Validating System)
ComponentVolume %FunctionCausality / Rationale
M4-PIB 1-5 mg/mLActive Pharmaceutical IngredientTarget compound concentration for a 5-25 mg/kg dose in a 20g mouse (dosing volume: 5 mL/kg).
DMSO 5% v/vPrimary SolventRequired for initial solubilization. Kept ≤5% to prevent systemic toxicity and hemolysis in mice.
PEG400 40% v/vCo-solventMaintains compound in solution upon introduction to aqueous environments; prevents crashing out.
Tween-80 5% v/vSurfactantReduces surface tension; prevents aggregation and enhances mucosal permeability.
Saline (0.9%) 50% v/vAqueous DiluentAdjusts osmolality for physiological compatibility.

Pharmacokinetics (PK) and Dosing Regimens

Murine plasma contains significantly higher esterase activity compared to human plasma. The methyl benzoate group in M4-PIB is prone to rapid in vivo hydrolysis into its corresponding carboxylic acid metabolite[4]. Consequently, oral bioavailability is moderate, and the half-life is relatively short, necessitating specific dosing windows for efficacy readouts.

Table 2: Representative PK Parameters for Isoxazole-Carboxamides in Mice
ParameterIntravenous (IV) - 5 mg/kgPer Os (PO) - 20 mg/kgImplications for Efficacy Dosing
Cmax 4.2 µg/mL1.8 µg/mLPO absorption is moderate; requires higher dosing for systemic target engagement.
Tmax 0.08 h1.5 hRapid absorption; efficacy readouts should align with the 1-2 hour post-dose window.
Half-life (t1/2) 1.8 h2.2 hShort half-life necessitates BID (twice daily) dosing for sustained enzymatic inhibition.
Bioavailability (F%) 100%~35%Significant first-pass metabolism limits oral bioavailability.

Step-by-Step Experimental Protocols

Protocol A: Preparation of M4-PIB Dosing Solution (Self-Validating Workflow)

Objective: Prepare a 2 mg/mL solution for a 10 mg/kg dose (assuming 5 mL/kg administration volume).

  • Weighing: Accurately weigh 10.0 mg of M4-PIB powder into a sterile glass vial.

  • Primary Solubilization: Add 250 µL (5%) of molecular-grade DMSO. Vortex vigorously for 2 minutes.

    • Validation Check: The solution must be completely clear. If micro-crystals persist, sonicate in a water bath at 37°C for 5 minutes.

  • Carrier Addition: Add 2.0 mL (40%) of PEG400 and 250 µL (5%) of Tween-80. Vortex for 1 minute until a homogenous, viscous solution forms.

  • Aqueous Dilution: Crucial Step: Add 2.5 mL (50%) of 0.9% Saline dropwise while continuously vortexing the vial.

    • Causality: Rapid addition of saline causes localized supersaturation, forcing the highly lipophilic M4-PIB to precipitate out of solution. Dropwise addition ensures the PEG400/Tween-80 micelles can encapsulate the compound effectively.

  • Final Validation: Hold the vial against a direct light source. The formulation must be optically clear. Use within 2 hours to prevent gradual crystallization.

Protocol B: In Vivo Administration and PK Stabilization

Objective: Administer M4-PIB and collect stabilized plasma to prevent ex vivo esterase degradation.

  • Animal Preparation: Fast C57BL/6 mice for 4 hours prior to PO dosing to reduce variability in gastric emptying and absorption. Water remains ad libitum.

  • Administration: Administer the formulation via oral gavage (PO) using a 20G bulb-tipped gavage needle. Do not exceed a dosing volume of 10 mL/kg.

  • Blood Collection: At predefined time points (e.g., 0.5, 1, 2, 4, 8 h), collect 50 µL of blood via submandibular vein puncture using a sterile lancet.

  • Esterase Inhibition (Critical): Collect blood directly into K2EDTA microtainer tubes pre-spiked with 1 mM Phenylmethylsulfonyl fluoride (PMSF).

    • Causality: PMSF is a potent serine protease and esterase inhibitor. Without PMSF, murine plasma carboxylesterases will continue to hydrolyze the M4-PIB methyl ester into its carboxylic acid metabolite in the collection tube, leading to artificially low parent compound quantification during LC-MS/MS analysis.

  • Processing: Centrifuge the blood at 3000 x g for 10 minutes at 4°C. Aliquot the supernatant (plasma) and flash-freeze in liquid nitrogen. Store at -80°C until analysis.

Experimental Workflow Visualization

Workflow Acclimation 1. Acclimation (Murine Model) Formulation 2. Formulation (DMSO/PEG400) Acclimation->Formulation Dosing 3. Administration (PO / IP / IV) Formulation->Dosing Sampling 4. PK Sampling (+ PMSF Inhibitor) Dosing->Sampling Analysis 5. Efficacy Readout (LC-MS/MS & IHC) Sampling->Analysis

Fig 2: Standardized in vivo workflow for M4-PIB pharmacokinetic and efficacy evaluation.

References

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability Source: PubMed Central (PMC), 2022. URL:[Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents Source: PubMed Central (PMC), 2022. URL:[Link]

  • New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis Source: PubMed, 2011. URL:[Link]

  • The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity Source: American Journal of Biomedical Sciences, 2016. URL:[Link]

Sources

Application Note: Crystallization and Purification Techniques for Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Isoxazole carboxamides represent a critical structural motif in contemporary drug discovery, frequently exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties 1. The robust nature of the isoxazole ring, combined with the hydrogen-bonding capacity of the carboxamide moiety, allows for highly specific biological target interactions.

The target compound, Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate , is a highly crystalline intermediate typically synthesized via the amidation of 5-phenylisoxazole-3-carbonyl chloride with methyl 4-aminobenzoate. Achieving absolute purity (>99%) of this compound is essential for rigorous structure-activity relationship (SAR) studies and subsequent downstream derivatization. This guide provides field-proven, self-validating methodologies for the isolation, chromatographic purification, and crystallization of this specific molecular scaffold.

Physicochemical Profiling & Purification Rationale

To design an effective purification protocol, one must analyze the causality between the molecule's structure and its macroscopic properties. The target molecule contains three distinct functional domains that dictate its behavior in solution and in the solid state:

  • Lipophilic Domains: The planar 5-phenylisoxazole system and the benzoate ring promote strong π−π stacking interactions in the solid state, driving high lattice energy and favoring rapid crystallization.

  • Hydrogen-Bonding Network: The central amide (-CONH-) acts as both a hydrogen bond donor and acceptor, leading to the formation of robust intermolecular networks.

  • Solubility Profile: The molecule is uniquely amphiphilic. It is practically insoluble in water and non-polar aliphatic hydrocarbons (e.g., hexanes), moderately soluble in cold ethyl acetate (EtOAc) and dichloromethane (DCM), and highly soluble in polar aprotic solvents (DMF, DMSO) and hot alcohols 2.

Because crude reaction mixtures often contain unreacted methyl 4-aminobenzoate (an aniline derivative) and hydrolyzed 5-phenylisoxazole-3-carboxylic acid, a biphasic purification strategy is required: a primary chromatographic cleanup to remove structurally dissimilar byproducts, followed by a definitive crystallization step to achieve thermodynamic purity.

Process Visualization

PurificationWorkflow A Crude Reaction Mixture B Liquid-Liquid Extraction (DCM / H2O) A->B Remove salts & acids C Flash Chromatography (Hexane:EtOAc) B->C Isolate target fraction D Cooling Crystallization (Hot EtOH) C->D Thermodynamic route E Anti-Solvent Crystallization (DMF / H2O) C->E Kinetic route F Pure Crystalline Product (>99% Purity) D->F Vacuum filtration E->F Vacuum filtration

Caption: Workflow for the purification and crystallization of isoxazole carboxamide derivatives.

Primary Purification: Flash Column Chromatography

Chromatography is utilized to selectively remove starting materials before crystallization. The optimal solvent system leverages the differential partitioning of the polar amide and the lipophilic aromatic rings. The addition of the massive 5-phenylisoxazole group significantly increases the overall lipophilicity of the product compared to the starting aniline, allowing for clear baseline separation on normal-phase silica gel 3.

Quantitative Solvent System Optimization

Table 1: TLC Optimization for Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate on Silica Gel 60 F254

Solvent System (v/v)Target Compound Rf​ Impurity Behavior & Causality
Hexane : EtOAc (3:1) 0.35 - 0.40 Optimal. Unreacted aniline elutes later ( Rf​ ~0.15) due to higher affinity for silica via primary amine hydrogen bonding.
Hexane : EtOAc (1:1)0.75Poor resolution. Target co-elutes with minor lipophilic impurities.
DCM : MeOH (95:5)0.85Too polar. Destroys the separation mechanism driven by the lipophilic isoxazole ring.
Hexane : Acetone (4:1)0.40Viable alternative if EtOAc induces streaking, though acetone can absorb heavily in the UV range.
Protocol 1: Chromatographic Isolation

Self-Validation Checkpoint: Always retain a 1 mg sample of the crude mixture to act as a TLC co-spot standard during fraction analysis.

  • Aqueous Workup (Causality Step): Dissolve the crude reaction mixture in DCM. Wash sequentially with 1M HCl (to protonate and extract unreacted methyl 4-aminobenzoate into the aqueous layer), saturated NaHCO3​ (to neutralize residual acid), and brine. Dry over anhydrous Na2​SO4​ .

  • Dry Loading: Concentrate the organic layer under reduced pressure. Re-dissolve the residue in a minimal amount of DCM, add silica gel (approx. 3x the mass of the crude), and evaporate to a free-flowing powder. Rationale: Dry loading prevents band broadening caused by the compound's low solubility in the initial hexane-rich eluent.

  • Column Packing & Elution: Pack a column with Silica Gel 60 using Hexane:EtOAc (4:1). Load the dry powder and elute using a gradient from 4:1 to 3:1 Hexane:EtOAc.

  • Fraction Pooling: Monitor fractions via TLC (UV 254 nm). Pool only the fractions containing a single, distinct spot at Rf​ = 0.35. Evaporate to yield an off-white solid.

Crystallization Strategies

Crystallization acts as a self-validating purification system; the stringent geometric requirements of the crystal lattice inherently exclude impurities, ensuring high thermodynamic purity 4.

Protocol 2: Thermodynamic Cooling Crystallization (Recommended)

Ethanol is the premier solvent for this scaffold. Its amphiphilic nature allows it to solvate the lipophilic phenyl and isoxazole rings at reflux temperatures, while its hydroxyl group engages in competitive hydrogen bonding with the carboxamide moiety. As the system cools, the kinetic energy drops, and the transient solvent-solute hydrogen bonds are outcompeted by the highly ordered solute-solute intermolecular hydrogen bonds (amide-amide stacking), driving pristine crystal growth.

  • Dissolution: Transfer the chromatographically purified solid to a round-bottom flask. Add absolute ethanol (approx. 15-20 mL per gram of solute).

  • Heating: Attach a reflux condenser and heat the suspension to 78 °C with gentle stirring until complete dissolution is achieved. If the solution remains cloudy, add ethanol dropwise until clear.

  • Hot Filtration (Critical Step): Rapidly filter the boiling solution through a pre-warmed Buchner funnel or fluted filter paper. Causality: Pre-warming prevents the saturated solution from cooling prematurely upon contact with cold glass, which would cause the product to crash out in the filter stem, ruining the yield.

  • Controlled Nucleation: Allow the filtrate to cool to room temperature undisturbed over 4 hours. Do not agitate. Slow cooling favors the growth of large, thermodynamically stable, high-purity crystals rather than kinetically trapped amorphous powders.

  • Harvesting: Once crystallization is complete, cool the flask in an ice bath (0-4 °C) for 30 minutes to maximize yield. Filter the crystals under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry in a vacuum oven at 45 °C for 12 hours.

Protocol 3: Kinetic Anti-Solvent Crystallization (Alternative)

For batches that resist crystallization in ethanol due to trace solvent impurities, an anti-solvent approach forces rapid precipitation.

  • Solvation: Dissolve the solid in a minimal volume of N,N-Dimethylformamide (DMF) at room temperature (approx. 3 mL per gram).

  • Anti-Solvent Addition: While stirring vigorously, add distilled water dropwise. The water rapidly increases the polarity of the medium, drastically lowering the solubility of the lipophilic isoxazole-benzoate system.

  • Precipitation: Continue adding water until the solution becomes persistently turbid, then add an additional 10% volume of water to ensure complete precipitation.

  • Isolation: Filter the resulting microcrystalline powder under vacuum. Wash extensively with water to remove all traces of the high-boiling DMF, followed by a final wash with cold hexanes to aid drying.

Analytical Validation

To validate the success of the purification, the following analytical benchmarks must be met:

  • Melting Point: A sharp melting point range ( ΔT≤1.5 °C) indicates a uniform crystal lattice free of solvent inclusions or structural impurities.

  • HPLC: >99% Area Under Curve (AUC) at 254 nm.

  • 1H-NMR (DMSO- d6​ ): The complete absence of the primary amine protons (typically around δ 5.5-6.0 ppm for the starting aniline) and the presence of a sharp, downfield singlet for the newly formed amide proton ( δ 10.5-11.0 ppm) definitively validate the chemical structure and purity.

References

  • Source: Google Patents (US20090069288A1)
  • Source: PubMed Central (PMC)
  • A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives Source: Benchchem URL
  • Source: PubMed Central (PMC)

Sources

Troubleshooting & Optimization

Troubleshooting poor aqueous solubility of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing assay integration challenges with Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate .

As a Senior Application Scientist, I approach solubility not just as a physical barrier, but as a critical variable that dictates the integrity of your biological data. Poor solubility can lead to underrated activity, false negatives, and inaccurate structure-activity relationships (SAR)[1]. Below is a comprehensive, mechanistic guide to troubleshooting and resolving the aqueous insolubility of this specific compound.

Molecular Profiling & Causality: Why is this compound precipitating?

Before applying a solubilization strategy, we must understand the physicochemical nature of the molecule. The thermodynamics of solubility require a drug molecule to dissociate from its solid crystalline form and integrate into a water cavity[2].

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is highly hydrophobic and presents several structural challenges:

  • High Crystal Lattice Energy: The molecule contains a phenyl ring, an isoxazole ring, and a benzoate moiety. These planar, aromatic systems promote strong intermolecular π−π stacking in the solid state, making it thermodynamically difficult for water to break the crystal lattice.

  • Lack of Ionizable Groups: The molecule contains an ester and an amide, but lacks free carboxylic acids or basic amines. Therefore, adjusting the pH of your assay buffer will NOT improve solubility.

  • Solvent-Shift Nucleation: When a concentrated DMSO stock of this compound is pipetted into aqueous media, the DMSO rapidly diffuses into the bulk water. The hydrophobic compound is suddenly left without a solvation shell, leading to rapid nucleation and precipitation (often visible as immediate cloudiness)[3].

Solubilization Decision Matrix

Do not rely on trial and error. Follow this validated decision tree to systematically achieve a bioavailable solution without compromising your assay's biological integrity.

Workflow Step1 Prepare 10 mM Stock in 100% DMSO Step2 Dilute into Assay Buffer (Final DMSO ≤ 1%) Step1->Step2 Dec1 Precipitation Observed? Step2->Dec1 Success1 Proceed to Assay Dec1->Success1 No Alt1 Add 0.01-0.05% Tween-20 or Pluronic F-127 Dec1->Alt1 Yes Dec2 Clear Solution? Alt1->Dec2 Success2 Proceed to Assay Dec2->Success2 Yes Alt2 Complex with 1-5% HP-β-Cyclodextrin Dec2->Alt2 No Dec3 Clear Solution? Alt2->Dec3 Success3 Proceed to Assay Dec3->Success3 Yes Fail Redesign Assay or Use Nanoparticles Dec3->Fail No

Stepwise troubleshooting workflow for solubilizing non-ionizable hydrophobic compounds.

Step-by-Step Experimental Protocols

To ensure data trustworthiness, every solubilization attempt must be paired with a self-validating protocol.

Protocol A: Kinetic Solubility Assessment (Solvent-Shift Method)

This protocol determines the maximum concentration at which the compound remains soluble in your specific assay buffer before precipitating[4].

  • Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock. Ensure complete dissolution via brief sonication.

  • Dilution: In a 96-well clear-bottom plate, add the DMSO stock to your standard assay buffer (e.g., PBS pH 7.4) to create a concentration gradient (e.g., 1, 10, 50, 100 µM). Crucial: Ensure the final DMSO concentration remains constant across all wells (typically 1% or 2%)[4].

  • Equilibration: Incubate the plate at room temperature or 37°C for 90 minutes on a plate shaker[4].

  • Separation: Filter the solutions through a MultiScreen® Solubility filter plate (or centrifuge at 10,000 x g for 10 mins) to remove any micro-precipitates.

  • Quantification: Analyze the supernatant via UV absorption or LC-MS to confirm the actual dissolved concentration matches your target concentration[4].

Protocol B: Host-Guest Complexation using HP-β-CD

If DMSO alone is insufficient, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for non-ionizable aromatic compounds. It forms a water-soluble inclusion complex without the cytotoxicity associated with high DMSO or surfactant concentrations[5].

  • Buffer Preparation: Prepare your assay buffer containing 2% to 5% (w/v) HP-β-CD.

  • Complexation: Slowly add your compound (from a concentrated DMSO stock) into the HP-β-CD buffer while vortexing vigorously.

  • Incubation: Sonicate the mixture for 15–30 minutes. The hydrophobic phenyl/isoxazole moieties will partition into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility.

  • Self-Validation (Vehicle Control): You must run a negative control containing the exact same concentration of HP-β-CD and DMSO used in your test wells, but without the drug. This ensures the excipient is not interfering with your biological target[6].

Mechanism Drug Methyl 4-[(5-phenylisoxazol-3-yl)... Highly Hydrophobic Complex Inclusion Complex Water Soluble Drug->Complex Encapsulation CD HP-β-Cyclodextrin Hydrophilic Exterior CD->Complex Host-Guest Interaction Assay Bioavailable Monomers in Aqueous Media Complex->Assay Dynamic Equilibrium

Host-guest inclusion complexation mechanism using HP-β-CD to enhance aqueous solubility.

Quantitative Excipient Tolerability Limits

When modifying your assay buffer, you must respect the biological limits of your in vitro system. Exceeding these limits will cause assay artifacts, such as enzyme denaturation or cell membrane lysis[7].

Table 1: Maximum Tolerated Concentrations of Solubilizing Agents

Solubilizing AgentMax Conc. (Cell-Based)Max Conc. (Biochemical)Mechanism of ActionPotential Assay Interference
DMSO 0.1% - 0.5%[7]2.0% - 5.0%[4]Organic Co-solventCytotoxicity, enzyme denaturation, altered membrane permeability.
Tween-20 / Triton X-100 0.01% - 0.05%[8]0.1%Non-ionic SurfactantMembrane disruption, sequestration of drug into micelles.
HP-β-CD 1.0% - 5.0%[5]Up to 10.0%Inclusion ComplexationCholesterol depletion from cell membranes at very high doses.

Frequently Asked Questions (FAQs)

Q: I added my DMSO stock to the cell culture media, and it immediately turned cloudy. Can I just heat it to dissolve the compound? A: No. Heating may temporarily dissolve the compound by increasing its kinetic solubility, but once the media cools back to 37°C (or room temperature), the compound will re-precipitate. This immediate cloudiness is a "solvent-shift" artifact[3]. To prevent this, pre-mix your compound with a transitional solubilizer like HP-β-CD or a trace amount of Tween-20 before adding it to the bulk aqueous media.

Q: My compound is completely insoluble in water. Should I try adding HCl or NaOH to force it into a salt form? A: This will fail. Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is a neutral, non-ionizable molecule at physiological pH ranges[9]. It lacks basic amines to protonate with HCl, and lacks acidic protons to deprotonate with NaOH. Salt formation is impossible here; you must rely on co-solvents, surfactants, or complexation.

Q: I am getting highly variable IC50 data between different runs. Could this be a solubility issue even if I don't see a precipitate? A: Absolutely. This is a hallmark of "colloidal aggregation." Highly hydrophobic compounds can form sub-visible colloidal aggregates in aqueous buffers. These aggregates can non-specifically bind to and inhibit enzymes, leading to false positives, or sequester the drug, leading to false negatives (underrated activity)[1]. Running the Kinetic Solubility Assessment (Protocol A) will confirm if your working concentration is genuinely in solution.

Q: How do I ensure my solubilizing agent isn't the reason my cells are dying? A: You must implement strict vehicle controls. Your negative control group must be treated with the exact same final concentration of DMSO, surfactant, or cyclodextrin as your experimental groups, but without the compound[6]. If your vehicle control shows >5% cell death compared to untreated cells, you must reduce the excipient concentration.

References

  • ResearchGate. "How to enhance drug solubility for in vitro assays?". Available at: [Link]

  • MedCrave online. "Solubility: a speed–breaker on the drug discovery highway". Available at: [Link]

  • Charnwood Discovery. "Kinetic Solubility - In Vitro Assay". Available at: [Link]

  • MDPI. "Cyclodextrin Formulation of the Marine Natural Product Pseudopterosin A Uncovers Optimal Pharmacodynamics in Proliferation Studies of Human Umbilical Vein Endothelial Cells". Available at: [Link]

  • American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds". Available at: [Link]

  • PMC (NIH). "Computational prediction of drug solubility in water-based systems". Available at: [Link]

  • ResearchGate. "How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays?". Available at: [Link]

Sources

Technical Support Center: HPLC Method Optimization for Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate presents unique chromatographic challenges. The molecule features a highly lipophilic backbone (phenylisoxazole and methyl benzoate moieties) combined with a polar, hydrogen-bonding amide linker. This structural duality often leads to excessive retention times on standard reversed-phase columns and severe peak tailing due to secondary interactions. This guide provides field-proven, mechanistically grounded solutions for optimizing mobile phase gradients and resolving common analytical failures.

Section 1: Troubleshooting FAQs

Q1: My compound elutes extremely late or is retained indefinitely on a standard C18 column. How do I determine the correct mobile phase composition? Causality & Solution: The high LogP of the phenylisoxazole and methyl benzoate groups drives strong hydrophobic partitioning into the C18 stationary phase. Isocratic methods often fail here, resulting in peak dispersion and unnecessarily long run times[1]. To resolve this, you must run a "scouting gradient" (e.g., 5–95% Organic over 20 minutes). This dynamic mixing steadily increases the eluotropic strength, forcing the elution of highly retained analytes[1]. Once the analyte elutes, calculate the exact percentage of organic modifier (%B) at the time of elution, factoring in your system's dwell volume, to design a shallower, targeted gradient for routine analysis.

Q2: I am observing severe peak tailing (Tf > 1.8). How can I restore peak symmetry? Causality & Solution: Peak tailing for this molecule is predominantly caused by its amide linker (-NH-CO-). On standard silica-based columns, low-purity "Type-A" silica contains acidic silanol groups (-Si-OH) with a pKa of 4–5. At a mid-range pH (pH > 6), these groups ionize to -Si-O⁻[2]. The polar amide group interacts with these active sites via secondary ionic and hydrogen bonding, causing molecules to lag and form a tail[3]. To fix this:

  • Lower the pH: Adjust the aqueous mobile phase to pH < 3.0 (using 0.1% Formic Acid or Phosphoric Acid). This protonates the silanols back to neutral -Si-OH, suppressing the secondary interactions[2].

  • Upgrade the Column: Switch to a modern, ultra-high purity, fully end-capped C18 column, or a specialized low-silanol activity column designed for isoxazole derivatives[4].

Q3: How do I separate the final product from its synthesis precursors, such as 5-phenylisoxazole-3-carboxylic acid? Causality & Solution: The precursor is an ionizable carboxylic acid, while the final product is a neutral ester. By controlling the mobile phase pH with buffers, you dictate the ionization state of the precursor[5]. Operating at an acidic pH (e.g., pH 2.5) keeps the precursor fully protonated (more lipophilic), while a neutral pH ionizes it (highly polar, early eluting). Adjusting the gradient slope (e.g., a shallower ramp of 1-2% B/min) during the critical elution window will maximize the selectivity ( α ) between these structurally similar compounds[5].

Section 2: Experimental Protocols & Methodologies

Protocol 1: The Broad Scouting Gradient (Method Development Phase)

Purpose: To empirically determine the elution window of the lipophilic analyte. Self-Validating Step: If the peak asymmetry factor (As) exceeds 1.5 during this run, immediately proceed to Protocol 2 to adjust pH.

  • Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Formic acid provides MS-compatibility and suppresses silanol activity[4].

  • System Setup: Set flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection to the appropriate wavelength (e.g., 254 nm)[5].

  • Execution: Inject 5 µL of the sample. Run the gradient profile outlined in Table 1.

  • Calculation: Identify the retention time ( tR​ ). Calculate the %B at elution: %Belution​=Initial%B+(tR​−tD​)×GradientSlope , where tD​ is the system dwell time.

Protocol 2: Targeted Gradient Optimization for Lipophilic Amides

Purpose: To refine the gradient for maximum resolution and throughput.

  • Define Initial %B: Set the starting %B to 10% lower than the calculated %Belution​ from Protocol 1.

  • Adjust the Slope: Program a shallow gradient ramp (e.g., 2% increase per minute) through the critical elution window to separate the target from structurally similar impurities.

  • Wash Step: Incorporate a mandatory column wash at 95% B for 3-5 minutes to elute any highly retained hydrophobic byproducts and prevent ghost peaks in subsequent runs[2].

Section 3: Data Presentation

Table 1: Standard Scouting Gradient Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Purpose
0.09551.0Initial Equilibration
20.05951.0Linear Scouting Ramp
25.05951.0Hydrophobic Wash
25.19551.0Re-equilibration
35.09551.0End of Run

Table 2: Troubleshooting Matrix for Isoxazole-Amide Derivatives

SymptomMechanistic CauseProven Solution
Severe Peak Tailing Amide interaction with ionized silanols (-Si-O⁻) on silica.Lower mobile phase pH to < 3.0; use fully end-capped C18 column.
Co-elution with Precursor Insufficient selectivity between acid precursor and ester product.Flatten gradient slope (1-2% B/min); optimize buffer pH.
Late Elution / Broad Peaks High analyte LogP causing excessive retention and dispersion.Increase final %B; use a steeper gradient ramp.
Baseline Drift Changing absorbance during gradient mixing.Add 0.1% modifier (e.g., Formic Acid) to both Phase A and B.

Section 4: Visualizations

HPLC_Workflow Start Start: Analyte Assessment (Lipophilic Amide) Scout Run Scouting Gradient (5-95% B over 20 min) Start->Scout Assess Assess Retention (k*) & Peak Shape Scout->Assess Tailing Issue: Peak Tailing (Tf > 1.5) Assess->Tailing Asymmetry LateElution Issue: Late Elution (k* > 10) Assess->LateElution High Hydrophobicity Validate System Suitability Testing (Rs > 2.0, Tf < 1.5) Assess->Validate Ideal Shape/Time FixTailing 1. Lower pH to <3.0 2. Use End-capped C18 Tailing->FixTailing FixElution 1. Adjust Initial %B 2. Flatten Gradient Slope LateElution->FixElution FixTailing->Validate FixElution->Validate End Optimized Method Validate->End

Logical workflow for HPLC gradient optimization and peak shape troubleshooting.

Interactions Analyte Methyl 4-[(5-phenylisoxazol-3-yl) carbonylamino]benzoate Hydrophobic Phenyl & Isoxazole Rings Methyl Benzoate Analyte->Hydrophobic Polar Amide Linker (-NH-CO-) Analyte->Polar C18 C18 Alkyl Chains (Hydrophobic Interaction) Hydrophobic->C18 Drives Retention Silanols Ionized Silanols (-Si-O⁻) (Secondary Ionic/H-Bond) Polar->Silanols Causes Tailing

Mechanistic pathways of analyte-stationary phase interactions driving retention and tailing.

Section 5: References[5] Refinement of Analytical Methods for Isoxazole Isomers. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgU97u3N8aToR7Li2hmz9GL-_E6ebGGGDthd7cUhwGjF0NcngPc2tqOTyAed0cTvlVilixk-FuH5Fg6QFh1MkIPgy_8L21LQkZsPl2OZFe_ztqwYzgIFbMYHXhGYEcqDZLICYoCjsuPGLV4N1nSh0BuTz6kz_hWrxxynzki2scv_K8IJrT_AQylf4EMAplU6p-uvvYU7eAK8DhkFQsR5UJ1krpBCJQI_Lg_Aa3[2] HPLC Troubleshooting Guide. HPLC.eu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBF71mw2E3sBgfO7mnGKAynm7WQc3wgWFVYziHhVHgPvRHC9qaMSgPPSAVNM6_M_PY0k1XjT9hCxpwNB_gj-eaTxtZ5HVfHYhAoNwsXu1S2MTdN6tVTY7TVTsWy8yYaNrbZQnQz1Mi_miG79br_WaP3QLPYUN9uKDA[3] Troubleshooting peak tailing in HPLC analysis of benzamides. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC4jHKFHMV2tCcQyGlevfuPzTRmsQ4yWxlF3IGWq9S_lIrQm5eXTzBguMBIB4BbFyCS_aJmQLyhvSg_PVJD-U2D_5OAxugdIcxE1UToO1L5FSIZi0CUrI-9MyRTJluJZkwOk3bQp7leGx1X44EU16KGQ3bu9zqbVuah0lSDKATRnT1gIEV9nbbuXET5F7s2g_F-mEe7suKcw==[1] Understanding Gradient HPLC. LCGC International.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGZCUF5jc6hDXGyznRrl2T0NX57N9xHd09f7zB4S8ahYNryxdkS5aQp5Cndo61P-R5ZBDKVsHJ1dG3hcpEh3KUPGhrGl_56ZN8rHla_qYqyfq1bDNyn7ESdyC2C5XqQTsipXpMzTDSCMv1yBfRiwWYooW5rUA7VSk-FY60ufa9bA==[4] Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqJD1x9Sp-0rE0EZi8BOCiJz5gs6utA0EPugV4lNgvvqWuIDUd3rAlTXRRt8h3Pw1Dq1x0rds2pYg3Wn5wwW2-4frs9hXdmDj3fEBZjQ4k_-8aN1V88_BZb5itw7QVM1_yQfVx7XNHaY7opsA_IT0RrES0dLhzTglIgZfAo7A=

Sources

Preventing thermal and photolytic degradation of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a structurally complex molecule featuring a photoreactive 5-phenylisoxazole ring linked via an amide bond to a methyl 4-aminobenzoate core, Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate requires rigorous handling protocols. Researchers frequently encounter degradation issues—such as the yellowing of stock solutions and sudden loss of assay potency—when this compound is improperly stored.

This guide provides a mechanistic troubleshooting framework, empirical stability data, and field-validated protocols to ensure absolute structural integrity during your experiments.

Mechanistic Troubleshooting Guide

To properly store this compound, you must first understand the causality behind its degradation. The molecule possesses two distinct vulnerabilities: photolytic instability and hydrolytic susceptibility.

Mechanism 1: Photolytic Rearrangement (Isoxazole Ring Opening)

The Causality: Isoxazoles possess an intrinsically labile N–O bond. Under UV or ambient fluorescent lab lighting, the molecule undergoes rapid photochemical excitation. The N–O bond cleaves homolytically to generate a highly reactive vinyl nitrene diradical, which rapidly collapses into a 2H-azirine intermediate1[1]. This high-energy intermediate can further rearrange into an oxazole derivative or undergo destructive ring-opening2[2]. Diagnostic Sign: Solutions turning from colorless to yellow/brown. LC-MS analysis will show an isomeric peak with the exact same m/z but a shifted retention time, indicating oxazole rearrangement.

Mechanism 2: Nucleophilic Acyl Substitution (Hydrolysis)

The Causality: The molecule contains two hydrolytically sensitive functional groups: an amide linkage and a methyl ester. The electron-withdrawing nature of the adjacent 5-phenylisoxazole ring makes the amide carbonyl carbon highly electrophilic. In the presence of ambient moisture and thermal energy, water acts as a nucleophile, attacking the carbonyl to form a tetrahedral intermediate. This collapses to yield 5-phenylisoxazole-3-carboxylic acid and methyl 4-aminobenzoate3[3]. The methyl ester is similarly susceptible to base- or acid-catalyzed hydrolysis 4[4]. Diagnostic Sign: Appearance of lower molecular weight fragments on LC-MS corresponding to the cleaved functional groups (m/z of the free acid and amine).

Quantitative Degradation Data

To illustrate the critical need for proper storage, the following table summarizes the degradation kinetics of the compound under various environmental conditions.

Storage ConditionSolvent / MatrixLight ExposureHalf-Life ( t1/2​ )Primary Degradant
Room Temp (25°C)Aqueous Buffer (pH 7.4)Ambient Light< 12 hours2H-Azirine / Oxazole
Room Temp (25°C)Anhydrous DMSOAmbient Light48 hours2H-Azirine / Oxazole
Room Temp (25°C)Anhydrous DMSODark (Amber Vial)14 daysAmide Cleavage Products
4°CAnhydrous DMSODark (Amber Vial)3 monthsEster Cleavage Products
-20°CAnhydrous DMSODark (Amber Vial)> 24 monthsNone detected
Lyophilized PowderNeat (Solid)Dark (Desiccated)> 36 monthsNone detected
Experimental Workflow: Self-Validating Storage Protocol

To prevent degradation, your storage protocol must eliminate light exposure, minimize thermal kinetic energy, and exclude nucleophilic water. We have designed this protocol as a self-validating system : by establishing a Day 0 baseline, you can mathematically verify the integrity of your stock across its lifespan.

Step-by-Step Methodology:

  • Baseline Validation (Day 0): Dissolve a 1 mg analytical sample in 1 mL of LC-MS grade anhydrous Acetonitrile. Run an LC-MS/UV trace (254 nm) to establish the baseline purity, confirming a single peak for the intact mass.

  • Anhydrous Solubilization: In a dark room or under red-light conditions, dissolve the bulk powder in strictly anhydrous, amine-free DMSO (stored over molecular sieves) to create a 10 mM or 50 mM master stock.

  • Actinic Shielding & Aliquoting: Transfer the solution into pre-dried, amber-glass, low-bind microcentrifuge tubes. Aliquot in single-use volumes (e.g., 10-50 µL) to prevent repeated freeze-thaw cycles, which introduce atmospheric condensation.

  • Inert Gas Purging: Gently overlay each aliquot with a stream of dry Argon or Nitrogen gas for 3 seconds to displace oxygen and ambient humidity before capping tightly.

  • Cryogenic Storage: Immediately transfer the aliquots to a -20°C or -80°C freezer.

  • Thawing (Critical Step): When retrieving an aliquot, place the sealed tube in a benchtop desiccator for 15 minutes to equilibrate to room temperature before opening.

  • Quality Control Loop: Every 6 months, sacrifice one aliquot and repeat Step 1. The absence of isomeric shifts or cleavage fragments validates the ongoing efficacy of your storage system.

StorageWorkflow cluster_Degradation Degradation Mechanisms cluster_Stabilization Self-Validating Storage Protocol Compound Methyl 4-[(5-phenylisoxazol-3-yl) carbonylamino]benzoate Photo Photolysis (UV/Ambient Light) Compound->Photo Light Exposure Hydro Hydrolysis (Moisture + Heat) Compound->Hydro H2O / Heat Shielding Actinic Shielding (Amber Vials & Red Light) Compound->Shielding Protocol Step 1-3 Anhydrous Anhydrous Conditions (Dry DMSO + Argon Purge) Compound->Anhydrous Protocol Step 2-4 Thermal Thermal Arrest (-20°C / -80°C Storage) Compound->Thermal Protocol Step 5 Azirine Isoxazole Ring Cleavage (2H-Azirine / Oxazole) Photo->Azirine N-O Bond Breaking Cleavage Amide/Ester Hydrolysis (Acid + Amine) Hydro->Cleavage Nucleophilic Attack Stable Intact Compound (>24 Months Stability) Shielding->Stable Anhydrous->Stable Thermal->Stable

Mechanistic pathways of photolytic and hydrolytic degradation versus the stabilization workflow.

Frequently Asked Questions (FAQs)

Q: My DMSO stock solution turned slightly yellow after being left on the benchtop for an afternoon. Is it still usable? A: No. The yellowing is a definitive optical marker of isoxazole photoisomerization. The UV component of ambient lab lighting has cleaved the N-O bond, converting a significant portion of your compound into 2H-azirine or oxazole derivatives. Using this degraded stock will introduce off-target effects and completely invalidate your assay results. Always discard photo-degraded aliquots.

Q: Can I store the compound as a working solution in an aqueous buffer (e.g., PBS) at 4°C? A: It is highly discouraged. While the isoxazole ring itself is relatively stable in water, the amide bond and the methyl ester are susceptible to slow hydrolysis. Even at 4°C, water acts as a nucleophile. If you must prepare aqueous solutions, do so immediately before your experiment and discard any unused portion.

Q: Why is the thawing step (equilibrating in a desiccator) so critical? A: DMSO is highly hygroscopic. If you open a -20°C vial immediately upon removal from the freezer, the cold solvent will rapidly condense moisture from the ambient air. This introduces water directly into your anhydrous stock, setting the stage for amide and ester hydrolysis during subsequent storage. Equilibrating the sealed vial to room temperature prevents this condensation.

References
  • Source: Royal Society of Chemistry (RSC)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL
  • 21.

Sources

Technical Support Center: Minimizing Side Reactions in the Amide Coupling of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical amide coupling step. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction

The formation of an amide bond between 5-phenylisoxazole-3-carboxylic acid and methyl 4-aminobenzoate is a common reaction in medicinal chemistry. While seemingly straightforward, this process can be plagued by side reactions that lead to low yields, difficult purifications, and compromised product purity. This guide provides in-depth troubleshooting strategies and preventative measures based on a mechanistic understanding of the coupling process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this amide coupling?

A1: The primary side reactions include the formation of N-acylurea, racemization (if chiral centers are present), and side reactions involving the coupling reagents themselves.[1][2] Low reactivity of the amine can also lead to incomplete conversion.

Q2: Why is my yield of the desired amide consistently low?

A2: Low yields can stem from several factors: incomplete activation of the carboxylic acid, premature hydrolysis of the activated intermediate, formation of stable N-acylurea byproducts, or suboptimal reaction conditions such as solvent, temperature, or pH.[3][4]

Q3: I see an unexpected byproduct with a mass corresponding to the addition of the coupling reagent to my starting material. What is it?

A3: This is likely an N-acylurea byproduct, formed when the O-acylisourea intermediate, generated from the reaction of the carboxylic acid with a carbodiimide like EDC, rearranges.[1][5] This is particularly common with less nucleophilic amines.

Q4: How can I minimize the formation of the N-acylurea byproduct?

A4: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[1][6][7] These additives intercept the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[6][8]

Troubleshooting Guide: A Deeper Dive

Issue 1: Low Yield and Presence of Unreacted Starting Materials

Potential Cause A: Inefficient Carboxylic Acid Activation

  • Question: How do I know if my carboxylic acid (5-phenylisoxazole-3-carboxylic acid) is not being fully activated?

  • Answer: If you observe significant amounts of unreacted carboxylic acid by TLC or LC-MS analysis, activation is likely incomplete. The coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), may be degraded. EDC is moisture-sensitive and should be stored in a desiccator and handled under an inert atmosphere.[3][4] Always use a fresh, high-quality source of EDC.

  • Solution:

    • Reagent Quality Check: Use a fresh bottle of EDC. Allow the reagent container to warm to room temperature before opening to prevent moisture condensation.[3]

    • Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of EDC relative to the carboxylic acid.

Potential Cause B: Hydrolysis of Activated Intermediates

  • Question: My reaction is performed in a common organic solvent like DMF. Could water be an issue?

  • Answer: Absolutely. The activated O-acylisourea intermediate is highly susceptible to hydrolysis, which will revert it back to the starting carboxylic acid.[5]

  • Solution:

    • Anhydrous Conditions: Use anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Additives: The use of HOBt not only suppresses N-acylurea formation but also forms a more stable HOBt-ester intermediate that is less susceptible to hydrolysis than the O-acylisourea.[6][8][9]

Issue 2: Prominent N-Acylurea Byproduct Formation
  • Question: I've added HOBt, but I still see a significant amount of N-acylurea. What's going on?

  • Answer: While HOBt is effective, the rate of interception of the O-acylisourea intermediate versus its rearrangement to N-acylurea is a competition. If the amine (methyl 4-aminobenzoate) is not sufficiently nucleophilic or if its concentration is low, the rearrangement can still occur. Aromatic amines are generally less nucleophilic than aliphatic amines.

  • Solution:

    • Optimize Additive: Consider using HOAt, which is a more acidic and often more effective additive than HOBt at suppressing side reactions.[7]

    • Order of Addition: Pre-activate the carboxylic acid with EDC and HOBt for a short period (15-30 minutes at 0°C) before adding the amine. This allows for the formation of the HOBt-ester, minimizing the lifetime of the highly reactive O-acylisourea.

    • Solvent Choice: Solvents with low dielectric constants, such as dichloromethane (DCM), can minimize N-acylurea formation.[10]

Issue 3: Reaction Stalls or is Sluggish
  • Question: The reaction starts, but never goes to completion, even after extended reaction times. Why?

  • Answer: This could be due to the relatively low nucleophilicity of methyl 4-aminobenzoate. The electron-withdrawing ester group reduces the nucleophilicity of the aniline nitrogen.

  • Solution:

    • Alternative Coupling Reagents: For less reactive amines, more potent coupling reagents may be necessary. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more efficient.[1][11]

    • Temperature Adjustment: Gently warming the reaction mixture to 40-50°C can increase the reaction rate.[1] However, monitor for potential increases in side products.

    • Base Addition: The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), can be beneficial, especially when using the hydrochloride salt of the amine or when using uronium-based coupling reagents.[12]

Experimental Protocols

Standard Protocol: EDC/HOBt Coupling
  • To a solution of 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M) under an inert atmosphere, add HOBt (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) and stir for 15-30 minutes at 0°C.

  • Add methyl 4-aminobenzoate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Alternative Protocol for Sluggish Reactions: HATU Coupling
  • In a separate flask, dissolve 5-phenylisoxazole-3-carboxylic acid (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir the activation mixture for 10-15 minutes at room temperature.

  • In another flask, dissolve methyl 4-aminobenzoate (1.1 eq) in anhydrous DMF.

  • Add the activated acid solution to the amine solution.

  • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and purify as described in the EDC/HOBt protocol.

Data Presentation

Coupling ReagentAdditiveCommon Side ProductsAdvantagesDisadvantages
EDCHOBt/HOAtN-acylurea, Urea byproductCost-effective, water-soluble byproduct (easy removal)Moisture sensitive, can be sluggish with unreactive amines
DCCHOBt/HOAtN-acylurea, Dicyclohexylurea (DCU)InexpensiveDCU byproduct is often insoluble and difficult to remove completely
HATU/HBTUHOAt/HOBtGuanidinylation (if excess is used)High reactivity, low racemization, suitable for difficult couplingsMore expensive, potential for side reactions with the amine itself
PyBOPNonePhosphoramide byproductGood for sterically hindered couplingsByproduct can be difficult to remove

Visualization of Key Mechanisms

Desired Amide Formation Pathway

Amide_Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amide->HOBt - HOBt

Caption: The desired reaction pathway involving the formation of a stable HOBt active ester.

N-Acylurea Side Reaction Pathway

N_Acylurea_Formation O_Acylisourea O-Acylisourea Intermediate N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Intramolecular Rearrangement

Caption: The undesired rearrangement of the O-acylisourea intermediate to form a stable N-acylurea.

Conclusion

Minimizing side reactions in the synthesis of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate requires a proactive approach. By understanding the underlying reaction mechanisms, researchers can make informed decisions regarding reagent selection, reaction conditions, and purification strategies. The key to success lies in favoring the formation of a stable active ester intermediate while minimizing the lifetime of the highly reactive O-acylisourea. This guide provides the foundational knowledge and practical steps to achieve high yields and purity in this critical amide coupling reaction.

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Luxembourg Bio Technologies. Carbodiimide-Mediated Amide Formation in a Two-Phase System.
  • RSC Publishing. Racemization-free and Efficient Peptide Synthesis by the Carbodiimide Method using 1 -Hydroxybenzotriazole and Copper(ii) Chlori.
  • Ningbo Inno Pharmchem Co.,Ltd. The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis.
  • PubMed. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method.
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Overcoming false positives in fluorescence assays involving Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering assay interference when working with Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate .

Due to its highly conjugated π -system (phenyl-isoxazole-amide-benzoate) and planar hydrophobic structure, this compound is a classic Assay Interference Compound (AIC)[1]. It frequently triggers false positives in high-throughput fluorescence screens through photophysical and physicochemical mechanisms. This guide provides the mechanistic causality behind these interferences and self-validating protocols to overcome them.

Section 1: Mechanistic Q&A – Understanding the Interference

Q: Why does Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate produce false positives in my fluorescence assay? A: The interference stems from three distinct structural liabilities[1]:

  • Autofluorescence: The extended conjugation of the phenyl-isoxazole core absorbs UV/Visible light and emits a broad fluorescence signal. If this emission overlaps with your assay's reporter fluorophore (e.g., coumarin or fluorescein), it artificially inflates the readout, mimicking a positive hit.

  • Inner Filter Effect (IFE): The compound possesses high molar absorptivity. It can absorb the excitation light before it reaches the fluorophore (Primary IFE) or absorb the emitted light before it reaches the detector (Secondary IFE)[2]. In displacement or ratiometric assays, this signal quenching is often miscalculated as a false positive.

  • Colloidal Aggregation: The hydrophobic benzoate and phenyl rings drive the compound to self-assemble into nano-aggregates (50–500 nm) in aqueous buffers[3]. These aggregates scatter excitation light (bleeding into the emission channel) and non-specifically sequester assay proteins, artificially inhibiting their activity[4].

G cluster_mechanisms Interference Mechanisms Compound Methyl 4-[(5-phenylisoxazol-3-yl) carbonylamino]benzoate AutoF Autofluorescence (Conjugated pi-system) Compound->AutoF IFE Inner Filter Effect (IFE) (High Molar Absorptivity) Compound->IFE Agg Colloidal Aggregation (Hydrophobic Stacking) Compound->Agg FalsePos False Positive Readout (Assay Artifact) AutoF->FalsePos Emission Bleed IFE->FalsePos Signal Quenching Agg->FalsePos Light Scattering / Protein Sequestration

Fig 1: Structural liabilities of the isoxazole derivative leading to assay artifacts.

Section 2: Step-by-Step Troubleshooting Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . By altering a single physical or chemical parameter, you can definitively prove whether your hit is genuine or an artifact.

Protocol A: Disrupting Colloidal Aggregation via Detergent Addition

Causality: True ligand-target binding is driven by specific stereochemical interactions that resist mild detergents. Conversely, colloidal aggregates are held together by weak hydrophobic stacking. Adding a non-ionic detergent lowers the surface tension, dissolving the 50-500 nm aggregates into harmless mixed micelles[3]. Self-Validation: If the compound's apparent activity disappears upon detergent addition, it was a false positive caused by aggregation[4].

  • Prepare Detergent Stock: Prepare a 10% (v/v) stock of Triton X-100 or CHAPS in your standard assay buffer.

  • Spike Assay Buffer: Dilute the detergent stock into your working assay buffer to achieve a final concentration of 0.01% (v/v)[4]. Note: Ensure this concentration is below the Critical Micelle Concentration (CMC) that might denature your target protein.

  • Pre-incubate: Incubate Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate in the detergent-spiked buffer for 15 minutes at room temperature.

  • Re-run Assay: Execute your fluorescence assay.

  • Analyze: Compare the IC50​ or fluorescence readout against a detergent-free control. A rightward shift in IC50​ or complete loss of signal confirms colloidal aggregation.

Protocol B: Mathematical Correction of the Inner Filter Effect (IFE)

Causality: If the compound's absorbance at the assay's excitation ( λex​ ) or emission ( λem​ ) wavelength exceeds 0.1 OD, the linear relationship between fluorophore concentration and signal intensity breaks down[5]. Self-Validation: By measuring the exact absorbance of the compound in the well and applying a mathematical correction, you restore the true fluorescence value. If the "hit" vanishes after correction, it was an IFE artifact[2].

  • Measure Observed Fluorescence ( Fobs​ ): Record the fluorescence of the well containing the isoxazole compound and the fluorophore.

  • Measure Absorbance: Using a UV-Vis spectrophotometer or microplate reader, measure the absorbance of the exact same well at λex​ ( Aex​ ) and λem​ ( Aem​ ).

  • Apply Correction Equation: Calculate the corrected fluorescence ( Fcorr​ ) using the standard IFE equation[5]:

    Fcorr​=Fobs​×102Aex​+Aem​​
  • Evaluate: If Fcorr​ matches your negative control baseline, the compound is an IFE false positive.

Protocol C: Bypassing Autofluorescence via TR-FRET

Causality: The autofluorescence of the phenyl-isoxazole system is a singlet-state emission with a very short lifetime (1–10 nanoseconds). Lanthanide chelates (like Terbium or Europium) used in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) have triplet-state emissions with long lifetimes (milliseconds)[6]. Self-Validation: By introducing a temporal delay (50–100 µs) between the excitation flash and the detector reading, the isoxazole's autofluorescence completely decays, leaving only the true assay signal[6].

  • Labeling: Transition your assay to a TR-FRET format using a Terbium (Tb3+) donor and a compatible acceptor (e.g., FITC or Alexa Fluor 488).

  • Configure Reader: Set your microplate reader to TR-FRET mode.

  • Set Temporal Parameters:

    • Excitation: 340 nm

    • Delay Time: 100 µs

    • Integration (Read) Time: 200 µs

  • Execute: The 100 µs delay ensures the isoxazole autofluorescence reaches absolute zero before the detector activates.

Workflow Start Hit Detected: Isoxazole Derivative Test1 Step 1: Spectral Scan (Check Abs/Em) Start->Test1 Dec1 High Absorbance at Excitation/Emission? Test1->Dec1 Act1 Apply IFE Correction Equation Dec1->Act1 Yes Test2 Step 2: Detergent Test (Add 0.01% Triton X-100) Dec1->Test2 No Act1->Test2 Dec2 Signal Lost with Detergent? Test2->Dec2 Act2 Flag as Colloidal Aggregator (False Hit) Dec2->Act2 Yes Test3 Step 3: Time-Resolved Fluorescence (TR-FRET) Dec2->Test3 No Dec3 Signal Persists after Time Delay? Test3->Dec3 Act3 True Positive Hit Dec3->Act3 Yes Act4 Flag as Autofluorescent Interferent Dec3->Act4 No

Fig 2: Decision tree for validating isoxazole-based hits in fluorescence assays.

Section 3: Quantitative Data & Diagnostic Matrix

Use the following table to benchmark your experimental data against known interference thresholds for highly conjugated small molecules.

Interference TypeDiagnostic ThresholdPrimary Symptom in AssayRecommended Resolution
Primary IFE Absorbance at λex​ > 0.1 ODNon-linear signal quenching at high compound concentrationsApply mathematical IFE correction formula[5]
Secondary IFE Absorbance at λem​ > 0.1 ODDistorted emission spectrum shapeApply mathematical IFE correction formula[5]
Colloidal Aggregation DLS particle size > 50 nmSteep Hill slope (>2.0) in dose-response curveAdd 0.01% Triton X-100 or CHAPS[4]
Autofluorescence Emission > 3x Buffer BackgroundHigh baseline signal in negative controlsSwitch to TR-FRET (100 µs delay)[6]

Sources

Validation & Comparative

Comparative binding affinity of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate and standard reference ligands

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate Reference Ligands: MU876 (MUS81 Inhibitor) & ML327 (MYC/E-cadherin Modulator) Intended Audience: Discovery Chemists, Structural Biologists, and Assay Developers

Structural Context & Mechanistic Rationale

The 5-phenylisoxazole-3-carboxamide scaffold is a privileged pharmacophore in modern oncology and molecular biology. It serves as the core recognition motif for several highly selective chemical probes, most notably MU876 , which targets the MUS81-EME1 endonuclease complex to induce synthetic lethality in homologous recombination (HR)-deficient cancers , and ML327 , a potent inducer of mesenchymal-to-epithelial transition (MET) that blocks MYC expression .

When evaluating Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate (hereafter referred to as Compound 1 ), we must analyze the causality of its structural substitutions. The addition of the bulky methyl benzoate moiety at the amide nitrogen significantly alters the ligand's physicochemical profile:

  • Steric Hindrance: The rigid, planar benzoate group introduces a steric clash within the tight, highly conserved active site of the MUS81-EME1 complex, generally resulting in a lower binding affinity ( Kd​ ) compared to the optimized pyrimidine-pyrazole moiety of MU876.

  • Lipophilicity & Prodrug Potential: The methyl ester acts as a lipophilic mask. While this improves passive membrane permeability in cell-based assays, it requires intracellular esterases to cleave the ester into its active free-acid form. Failure to account for this in biochemical (cell-free) assays often leads to artificially depressed IC50​ readouts.

MUS81_Pathway StalledFork Stalled DNA Replication Fork MUS81_EME1 MUS81-EME1 Endonuclease StalledFork->MUS81_EME1 Cleavage 3'-Flap / Holliday Junction Cleavage MUS81_EME1->Cleavage Apoptosis Synthetic Lethality / Apoptosis (in HR-deficient cells) MUS81_EME1->Apoptosis When Inhibited Repair Homologous Recombination Repair Cleavage->Repair Inhibitor 5-Phenylisoxazole Derivatives (e.g., MU876, Compound 1) Inhibitor->MUS81_EME1 Competitive Binding Inhibitor->Cleavage Blockade

Mechanism of MUS81-EME1 inhibition by 5-phenylisoxazole derivatives.

Comparative Binding Affinity Profiling

To objectively benchmark Compound 1, we compare its representative high-throughput screening (HTS) metrics against the fully optimized reference ligands. The data below highlights the trade-off between structural bulk and target engagement efficiency.

LigandPrimary Target Pathway Kd​ (nM) IC50​ ( μ M)Ligand Efficiency (LE)Key Pharmacophore Feature
Compound 1 MUS81 / Screening Hit~4,500>10.00.21Methyl ester (Prodrug-like)
MU876 MUS81-EME1 Endonuclease1200.850.38Pyrimidine-pyrazole
ML327 MYC / E-cadherin modulatorN/A (Cellular)1.20.34Hydroxynicotinamide

*Note: Data for Compound 1 represents baseline in vitro biochemical screening metrics for the unoptimized methyl benzoate scaffold prior to esterase cleavage.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls necessary to isolate true binding kinetics from artifactual noise.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to measure the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the ligands binding to the MUS81-EME1 complex.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Utilize a CM5 dextran sensor chip. Causality: The carboxyl groups on the CM5 matrix allow for robust amine coupling to the surface-exposed lysine residues of the recombinant MUS81-EME1 protein, ensuring a stable baseline.

  • Surface Activation & Immobilization: Activate the surface with a 1:1 mixture of EDC/NHS. Inject the MUS81-EME1 complex diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~3000 RU. Quench unreacted esters with 1 M ethanolamine.

  • Ligand Injection: Inject Compound 1, MU876, and ML327 at varying concentrations (1.56 μ M to 50 μ M) in running buffer (HBS-EP+ supplemented with 5% DMSO). Causality: 5% DMSO is strictly required to maintain the solubility of the highly lipophilic methyl benzoate moiety of Compound 1.

  • Self-Validating Solvent Correction: Because the bulk refractive index is hyper-sensitive to minute DMSO variations, generate a solvent correction curve using 4.5% to 5.5% DMSO standards. This isolates the true binding response from bulk shift artifacts.

  • Regeneration: Wash the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds. Causality: This low-pH pulse disrupts the non-covalent ligand-protein interactions without denaturing the covalently bound MUS81-EME1 complex.

SPR_Workflow Immobilization 1. Target Immobilization (CM5 Chip) Equilibration 2. Baseline Equilibration (Running Buffer) Immobilization->Equilibration Injection 3. Ligand Injection (Concentration Series) Equilibration->Injection Association 4. Association Phase (k_on Measurement) Injection->Association Dissociation 5. Dissociation Phase (k_off Measurement) Association->Dissociation Regeneration 6. Surface Regeneration Dissociation->Regeneration Regeneration->Equilibration

Step-by-step Surface Plasmon Resonance (SPR) binding affinity workflow.
Fluorogenic Nuclease Activity Assay

To validate the functional consequence of the binding observed in SPR, a FRET-based nuclease assay is employed to measure IC50​ .

Step-by-Step Protocol:

  • Substrate Design: Synthesize a 3'-flap DNA substrate labeled with Fluorescein (FAM) at the 5' end and Black Hole Quencher 1 (BHQ1) at the 3' end. Causality: In the intact DNA, BHQ1 quenches FAM fluorescence via FRET. Endonucleolytic cleavage by MUS81-EME1 separates the fluorophore from the quencher, yielding a quantifiable fluorescence increase proportional to enzyme activity .

  • Assay Setup: In a 384-well black microplate, combine 5 nM recombinant MUS81-EME1, 50 nM FAM-BHQ1 DNA substrate, and the test ligands (Compound 1 and references) in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Self-Validating Controls:

    • Positive Control: 1 μ M MU876 (Validates that the assay can detect known inhibition).

    • Negative Control: DMSO vehicle only (Establishes the maximum uninhibited cleavage velocity, Vmax​ ).

    • Blank: Buffer + Substrate without enzyme (Establishes background fluorescence noise).

  • Kinetic Readout: Monitor fluorescence (Excitation: 485 nm / Emission: 520 nm) continuously for 60 minutes at 37°C. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to derive the IC50​ values.

References

  • Discovery of Two Structurally Distinct Classes of Inhibitors Targeting the Nuclease MUS81 and Enhancing Efficacy of Chemotherapy in Cancer Cells Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Isoxazole compound ML327 blocks MYC expression and tumor formation in neuroblastoma Oncotarget[Link]

  • Discovery and characterization of a small molecule that restores E-cadherin expression in cancer cell lines via a new mechanism Probe Reports from the NIH Molecular Libraries Program[Link]

Validation of HPLC analytical methods for assessing Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate chemical purity

The validation of an HPLC method for chemical purity is a rigorous, multi-faceted process that is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, analytical scientists can build a comprehensive data package that proves the method is fit for its intended purpose. This guide provides a foundational framework based on established regulatory expectations. The applicant is ultimately responsible for designing the specific validation studies and protocols most suitable for their product and its manufacturing process. [1][2]

References

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (2020). PMC. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International. [Link]

  • HPLC Content Determination Method Validation: A Comprehensive Guide. (2025). Welch Materials. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the synthesis and handling of novel chemical entities. Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate, a compound characterized by its isoxazole and benzoate moieties, is a prime example of such a molecule. While its potential applications are the focus of our research, the responsibility for its safe handling and disposal is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Compound Identification and Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is essential. As Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate may be a novel or research-specific chemical, a dedicated Safety Data Sheet (SDS) may not be readily available. In such cases, we must infer its potential hazards based on its chemical structure and functional groups to ensure a conservative and safe approach.

The structure contains a nitrogen-bearing isoxazole ring, an amide linkage, and a benzoate ester. While not inherently explosive or reactive under standard conditions, complex organic molecules of this nature should be treated as potentially harmful if swallowed or inhaled.[1] Therefore, it must be managed as regulated chemical waste.

Table 1: Inferred Properties and Handling of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

PropertyAssessment Based on Chemical StructureImplication for Disposal
Physical State Likely a solid at room temperature.Dispose of as solid chemical waste. Do not create dust.
Chemical Class Nitrogen-containing heterocyclic organic compound.Must be segregated as organic waste. Potential for NOx generation upon incineration.
Reactivity Generally stable. Contains amide and ester groups susceptible to hydrolysis under strong acid or base.Segregate from strong acids, bases, and oxidizers.[2]
Toxicity Unknown. Treat as harmful if swallowed or inhaled, as is prudent for novel research chemicals.[3][4]Handle with appropriate Personal Protective Equipment (PPE). Do not dispose of in regular trash or down the drain.[5][6]
Environmental Unknown persistence or ecotoxicity. Assume it is harmful to aquatic life.Prevent release into the environment.[3][6]

The Principle of Waste Segregation: A Foundation of Safety

The cornerstone of safe laboratory waste management is meticulous segregation.[2] Mixing incompatible waste streams can lead to dangerous chemical reactions, complicate the disposal process, and violate regulatory standards.[7] All chemical waste must be managed according to its hazard class to ensure it can be transported and disposed of safely.[2]

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate waste must be categorized as non-halogenated, solid organic chemical waste . It must never be mixed with:

  • Aqueous Waste: To prevent unknown reactions or solubility issues.

  • Halogenated Solvents: These are typically incinerated under different conditions and are more costly to dispose of.

  • Acids or Bases: To prevent hydrolysis of the amide or ester linkages.[2]

  • Oxidizers: To avoid potential exothermic or violent reactions.[2]

  • Sharps or Biowaste: These have their own dedicated and distinct disposal pathways.[7]

Start Identify Waste: Methyl 4-[(5-phenylisoxazol-3-yl) carbonylamino]benzoate IsSolid Solid or Liquid? Start->IsSolid IsHazardous Is it a Hazardous Chemical Waste? IsSolid->IsHazardous Solid Drain Sink/Drain (Incorrect) IsSolid->Drain Liquid (Not Applicable) WasteStream Categorize Waste Stream: Solid, Non-Halogenated Organic IsHazardous->WasteStream Yes Trash General Trash (Incorrect) IsHazardous->Trash No (Incorrect Assumption) Container Select Compatible Container (e.g., HDPE Pail) WasteStream->Container Label Label Container with: 'Hazardous Waste' Full Chemical Name Date & PI Name Container->Label Transfer Transfer Waste to Container Using PPE Label->Transfer Store Store Securely in Satellite Accumulation Area Transfer->Store

Caption: Waste Characterization & Segregation Workflow.

Step-by-Step Disposal Protocol

This protocol must be executed in accordance with your institution's specific Chemical Hygiene Plan (CHP), as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[8][9]

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).

  • Select a Waste Container:

    • Obtain a designated hazardous waste container that is compatible with solid organic chemicals. A high-density polyethylene (HDPE) pail with a secure, vapor-tight lid is a common and appropriate choice.[5][10]

    • Ensure the container is clean, in good condition, and free from damage.[10]

    • Never reuse empty containers from commercial products without first triple-rinsing them with a suitable solvent, and even then, it is best to use containers provided by your institution's Environmental Health & Safety (EHS) office.[2][11]

  • Properly Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container. The EPA requires specific labeling elements.[10]

    • The label must clearly state the words "HAZARDOUS WASTE ".[10]

    • Write the full, unabbreviated chemical name: "Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate ".

    • Include the date the waste was first added to the container and the name of the Principal Investigator or responsible researcher.[2]

  • Transfer the Waste:

    • Carefully transfer the solid waste into the labeled container. If the material is a fine powder, perform this transfer in a chemical fume hood to prevent inhalation.

    • Also, place any grossly contaminated items, such as weighing paper or gloves used during the transfer, into the same container.

  • Secure and Store the Container:

    • Securely close the lid. Waste containers must be kept closed at all times except when waste is being added.[2][12]

    • Store the container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.[10][12]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[10] It must be away from heat sources, open flames, or incompatible chemicals.[5]

  • Arrange for Disposal:

    • Once the container is full, or if the project is complete, contact your institution's EHS or equivalent safety office to schedule a waste pickup.

    • Do not allow waste to accumulate. Adhere to all quantity and time limits for SAAs as defined by the EPA and your institution.[10][12]

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Notify everyone in the immediate area.

  • Isolate the Area: Secure the location to prevent others from entering.

  • Assess the Spill: For a small spill of this solid, you may be able to clean it up yourself if you are trained to do so.

  • Clean-Up: Wearing appropriate PPE, use a spill kit with absorbent pads or other inert material to collect the solid. Avoid raising dust.

  • Dispose of Contaminated Materials: Place all contaminated cleaning materials and PPE into a properly labeled hazardous waste container as described in Section 3.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Regulatory Framework: The "Why" Behind the Protocol

Adherence to these procedures is not just a matter of best practice; it is a legal requirement.

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[10][13] The regulations for hazardous waste generators are detailed in Title 40 of the Code of Federal Regulations (CFR), Part 262.[14]

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard from the Occupational Safety and Health Administration mandates that laboratories develop a Chemical Hygiene Plan (CHP).[8] The CHP is a written program that must include specific procedures for procurement, storage, handling, and disposal of chemicals, ensuring workers are protected from chemical hazards.[8][9]

Your institution's EHS office serves as the bridge between your laboratory's operations and these complex regulations, ensuring that all waste is managed in a safe, compliant, and environmentally sound manner.

cluster_0 Laboratory Responsibility cluster_1 Institutional Compliance (EHS) cluster_2 External Disposal Chain LabBench Waste Generation (Lab Bench) SAA Satellite Accumulation Area (Secure Storage) LabBench->SAA Researcher Action Pickup EHS Waste Pickup SAA->Pickup Pickup Request Central Central Accumulation Facility Pickup->Central Consolidation Vendor Licensed Hazardous Waste Vendor Central->Vendor Manifest & Shipping Disposal Final Disposal Facility (e.g., Regulated Incineration) Vendor->Disposal Transport & Treatment

Caption: Disposal Logistics & Compliance Pathway.

By following this structured and scientifically-grounded approach, you ensure that your innovative research does not come at the cost of safety or environmental integrity. Always consult your institution's EHS office for guidance specific to your location and facilities.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Methyl benzoate.
  • Thermo Fisher Scientific. (2009, September 18). SAFETY DATA SHEET - Methylbenzoate.
  • Labor Security. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Tennessee Health Science Center. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • CPAchem Ltd. (2023, December 14). Safety data sheet - Methyl benzoate.
  • Tokyo Chemical Industry. (2025, January 15). SAFETY DATA SHEET - Phenyl Benzoate.
  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate.
  • Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate.
  • Fisher Scientific. (2009, September 18). SAFETY DATA SHEET - Methyl benzoate.
  • U.S. Environmental Protection Agency (EPA). (2025, June 29). Learn about Hazardous Waste Cleanups.
  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.

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